molecular formula C26H26ClN7O2 B15606783 CCT251455

CCT251455

Katalognummer: B15606783
Molekulargewicht: 504.0 g/mol
InChI-Schlüssel: BXKNUXDLZJPPBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CCT251455 is a useful research compound. Its molecular formula is C26H26ClN7O2 and its molecular weight is 504.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl 6-[2-chloro-4-(3-methylimidazol-4-yl)anilino]-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN7O2/c1-26(2,3)36-25(35)34-21(18-12-30-33(5)14-18)9-17-11-29-24(10-22(17)34)31-20-7-6-16(8-19(20)27)23-13-28-15-32(23)4/h6-15H,1-5H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKNUXDLZJPPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=CN=C(C=C21)NC3=C(C=C(C=C3)C4=CN=CN4C)Cl)C5=CN(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CCT251455: A Technical Whitepaper on its Mechanism of Action as a Potent MPS1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT251455 is a potent, selective, and orally bioavailable small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the spindle assembly checkpoint (SAC). Aberrant overexpression of MPS1 is common in many human cancers, making it an attractive therapeutic target. This compound functions by stabilizing an inactive conformation of MPS1, preventing ATP and substrate binding. This inhibition leads to the abrogation of the SAC, causing premature and improper chromosome segregation, severe aneuploidy, and subsequent mitotic catastrophe and cell death in cancer cells. This document provides an in-depth guide to the biochemical and cellular mechanism of action of this compound, summarizes its preclinical activity, and details the experimental protocols used for its characterization.

Core Mechanism of Action: MPS1 Kinase Inhibition

The primary molecular target of this compound is the dual-specificity protein kinase MPS1 (also known as TTK). MPS1 is a key component of the spindle assembly checkpoint, a crucial cellular surveillance pathway that ensures the fidelity of chromosome segregation during mitosis.[1][2] The checkpoint prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[3][4]

This compound is an ATP-competitive inhibitor that potently and selectively targets MPS1. Its mechanism involves stabilizing an inactive conformation of the MPS1 kinase domain. Specifically, it orders the activation loop in a manner that is incompatible with the binding of both ATP and peptide substrates, effectively locking the enzyme in a non-functional state.

cluster_0 MPS1 Kinase Domain (Active) cluster_1 MPS1 Kinase Domain (Inhibited) ATP ATP MPS1_Active Active MPS1 ATP->MPS1_Active Binds Substrate Substrate Substrate->MPS1_Active Binds Phosphorylation Substrate Phosphorylation MPS1_Active->Phosphorylation Catalyzes This compound This compound MPS1_Inactive Inactive MPS1 (Conformationally Locked) This compound->MPS1_Inactive Binds & Stabilizes No_Phosphorylation No Substrate Phosphorylation MPS1_Inactive->No_Phosphorylation ATP_blocked ATP ATP_blocked->MPS1_Inactive Binding Blocked Substrate_blocked Substrate Substrate_blocked->MPS1_Inactive Binding Blocked

Caption: this compound stabilizes an inactive MPS1 conformation, blocking substrate binding.

Quantitative Biochemical and Cellular Activity

This compound demonstrates high potency against MPS1 in biochemical assays and robust activity in cell-based models. Its efficacy has been quantified across various metrics, which are summarized below.

ParameterValue (µM)Assay TypeCell LineReference
IC₅₀ 0.003MPS1 Biochemical Assay-[5]
IC₅₀ 0.04p-MPS1 Cellular Assay-[5]
GI₅₀ 0.16Cell Growth InhibitionHCT-116 Colon Cancer[5]
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of MPS1 kinase activity.

  • GI₅₀ (Half-maximal growth inhibition): The concentration of this compound required to inhibit the proliferation of cells by 50%.

Downstream Cellular Consequences of MPS1 Inhibition

The inhibition of MPS1 by this compound initiates a cascade of cellular events stemming from the failure of the spindle assembly checkpoint.

  • SAC Abrogation: Without functional MPS1, the SAC cannot be established or maintained, even in the presence of unattached kinetochores.[4][6] This leads to a failure in recruiting other essential checkpoint proteins like Mad1 and Mad2 to the kinetochores.[6][7]

  • Premature Anaphase: The cell prematurely exits mitosis and enters anaphase without ensuring all sister chromatids are properly aligned and attached to the spindle.[7]

  • Chromosome Missegregation: This premature progression results in gross chromosomal missegregation, leading to aneuploidy (an abnormal number of chromosomes) and the formation of micronuclei.[7]

  • Mitotic Catastrophe & Cell Death: The severe genomic instability triggers mitotic catastrophe and ultimately leads to apoptotic cell death.[4][8]

cluster_effects Effects of this compound This compound This compound MPS1 MPS1 Kinase This compound->MPS1 Inhibits SAC_Fail SAC Abrogation SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC Activates Anaphase Anaphase Entry SAC->Anaphase Inhibits Segregation Correct Chromosome Segregation Anaphase->Segregation Viability Cell Viability Segregation->Viability Premature_Anaphase Premature Anaphase SAC_Fail->Premature_Anaphase Missegregation Chromosome Missegregation (Aneuploidy) Premature_Anaphase->Missegregation Death Mitotic Catastrophe & Cell Death Missegregation->Death

Caption: Cellular cascade resulting from MPS1 inhibition by this compound.

Note on the Wnt/β-Catenin Signaling Pathway

While the Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and a common target in oncology, the primary, direct mechanism of action for this compound is the inhibition of MPS1 kinase and subsequent disruption of mitosis. The reviewed literature does not indicate a direct interaction or modulation of the Wnt/β-catenin pathway by this compound. For reference, a simplified diagram of the canonical Wnt pathway is provided below.

cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin_cyto_off β-catenin DestructionComplex->BetaCatenin_cyto_off Phosphorylates Degradation Proteasomal Degradation BetaCatenin_cyto_off->Degradation Leads to Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Binds Dsh Dishevelled Receptor->Dsh Activates DestructionComplex_inactivated Destruction Complex Dsh->DestructionComplex_inactivated Inhibits BetaCatenin_cyto_on β-catenin (Accumulates) BetaCatenin_nuc β-catenin (Nuclear) BetaCatenin_cyto_on->BetaCatenin_nuc Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Transcription Activates

Caption: Simplified canonical Wnt/β-catenin signaling pathway.

In Vivo Efficacy & Pharmacokinetics

Preclinical studies have demonstrated that this compound possesses properties suitable for in vivo evaluation, showing good oral bioavailability and antitumor activity in xenograft models.

ParameterValueSpecies/ModelReference
Oral Bioavailability 83%Female Balb/C Mice[5]
Antitumor Activity Dose-dependent MPS1 inhibition and tumor growth inhibitionHCT-116 Xenograft[5]

Experimental Protocols

The following sections detail representative methodologies for key experiments used to characterize the mechanism of action of this compound.

MPS1 Kinase Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of this compound on purified MPS1 kinase.

Methodology:

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer, purified recombinant MPS1 enzyme, and a generic substrate like Myelin Basic Protein (MBP).

  • Inhibitor Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells. Incubate briefly.

  • Initiation: Start the kinase reaction by adding ATP (often radiolabeled ³²P-ATP or in a system that measures ADP production, such as ADP-Glo™). Incubate at 30°C for 30-45 minutes.[9][10][11]

  • Termination & Detection: Stop the reaction. Measure substrate phosphorylation via autoradiography or luminescence (for ADP-Glo™).

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and plot against the inhibitor concentration to determine the IC₅₀ value.

cluster_workflow Biochemical Kinase Assay Workflow A 1. Add MPS1 Enzyme, Substrate & Buffer to Plate B 2. Add Serial Dilutions of this compound A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate (30°C, 30-45 min) C->D E 5. Terminate Reaction & Measure Signal D->E F 6. Calculate IC₅₀ E->F

Caption: Workflow for a biochemical MPS1 kinase inhibition assay.
Cellular Phospho-MPS1 Inhibition Assay

This cell-based assay measures the ability of this compound to inhibit MPS1 autophosphorylation within intact cells.

Methodology:

  • Cell Culture: Plate cells (e.g., HCT-116) and allow them to adhere.

  • Mitotic Arrest: Treat cells with a mitotic arresting agent like nocodazole (B1683961) to induce high levels of MPS1 expression and autophosphorylation.[4]

  • Inhibitor Treatment: Treat the mitotically arrested cells with a dose range of this compound for 1-2 hours.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors.[12]

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated MPS1 (e.g., pT676) and total MPS1.

  • Data Analysis: Quantify band intensities to determine the reduction in MPS1 phosphorylation relative to total MPS1 levels.

cluster_workflow Cellular Phospho-MPS1 Assay Workflow A 1. Plate HCT-116 Cells B 2. Induce Mitotic Arrest (Nocodazole) A->B C 3. Treat with this compound (Dose Range) B->C D 4. Lyse Cells C->D E 5. Western Blot for p-MPS1 & Total MPS1 D->E F 6. Quantify Inhibition E->F

Caption: Workflow for a cell-based phospho-MPS1 inhibition assay.
Cell Viability / Growth Inhibition (GI₅₀) Assay

This assay determines the effect of this compound on cancer cell proliferation over several days.

Methodology:

  • Cell Plating: Seed HCT-116 cells in 96-well plates at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.[13]

  • Drug Treatment: Add a range of concentrations of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for an extended period (e.g., 4 days) to allow for multiple cell divisions.[8]

  • Viability Measurement: Assess cell viability using a metabolic assay such as MTT, or a luminescence-based assay like CellTiter-Glo®, which measures ATP content.

  • Data Analysis: Normalize the data to the vehicle control and plot against drug concentration to calculate the GI₅₀ value.

cluster_workflow Cell Growth Inhibition (GI₅₀) Assay Workflow A 1. Seed HCT-116 Cells in 96-well Plate B 2. Add this compound (Serial Dilutions) A->B C 3. Incubate for 4 Days B->C D 4. Add Viability Reagent (e.g., CellTiter-Glo) C->D E 5. Measure Luminescence D->E F 6. Calculate GI₅₀ E->F

Caption: Workflow for determining the GI₅₀ of this compound.
Cell Cycle Analysis via Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Methodology:

  • Cell Treatment: Culture HCT-116 cells and treat them with this compound (e.g., 0.6 µM) or vehicle for various time points (e.g., 24, 48, 72 hours).[8]

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Store at -20°C for at least 30 minutes.[14][15]

  • Staining: Wash the fixed cells to remove ethanol, then resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.[16][17]

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye from at least 10,000 cells per sample.

  • Analysis: Gate on single cells and generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the >4N population indicates aneuploidy.

cluster_workflow Cell Cycle Analysis Workflow A 1. Treat Cells with This compound B 2. Harvest & Wash Cells A->B C 3. Fix in 70% Ethanol B->C D 4. Stain with Propidium Iodide & RNase A C->D E 5. Acquire Data on Flow Cytometer D->E F 6. Quantify Cell Cycle Phases E->F

Caption: Workflow for cell cycle analysis by flow cytometry.
Immunofluorescence for Kinetochore Proteins

This technique visualizes the localization of key SAC proteins at the kinetochores and demonstrates their displacement upon MPS1 inhibition.

Methodology:

  • Cell Culture: Grow HeLa or other suitable cells on coverslips.

  • Treatment: Treat cells with this compound (e.g., 0.6 µM) for a short period (e.g., 1-2 hours). A microtubule-destabilizing agent can be used to enrich for mitotic cells.[8]

  • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100.[18][19]

  • Blocking & Staining: Block non-specific antibody binding with BSA or serum. Incubate with primary antibodies against kinetochore proteins (e.g., Mad1, Mad2) and a centromere marker (e.g., ACA/CREST).

  • Secondary Staining: Wash and incubate with fluorophore-conjugated secondary antibodies. Stain DNA with DAPI.[18]

  • Imaging: Mount the coverslips on slides and acquire images using a fluorescence or confocal microscope.

cluster_workflow Immunofluorescence Workflow A 1. Grow Cells on Coverslips B 2. Treat with this compound A->B C 3. Fix & Permeabilize B->C D 4. Incubate with Primary Antibodies C->D E 5. Incubate with Fluorescent Secondary Antibodies & DAPI D->E F 6. Image with Microscope E->F

Caption: Workflow for immunofluorescence of kinetochore proteins.

References

CCT251455: A Technical Guide to a Potent and Selective Mps1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

CCT251455 is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical component of the spindle assembly checkpoint (SAC). Mps1 is a serine/threonine kinase that plays a pivotal role in ensuring the fidelity of chromosome segregation during mitosis. Aberrant expression and activity of Mps1 are implicated in the chromosomal instability observed in many human cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, target, and detailed protocols for its evaluation in biochemical and cellular assays. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and cell cycle regulation.

Introduction

The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. This ensures the faithful segregation of chromosomes to daughter cells, thereby maintaining genomic stability. The Monopolar Spindle 1 (Mps1) kinase, also known as Threonine and Tyrosine kinase (TTK), is a key upstream regulator of the SAC.[1] In response to unattached kinetochores, Mps1 initiates a signaling cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting key mitotic proteins for degradation.

Dysregulation of the SAC is a hallmark of many cancers and contributes to aneuploidy, a state of abnormal chromosome numbers. Cancer cells with a weakened SAC are often more dependent on the remaining checkpoint activity for their survival, presenting a therapeutic window for SAC inhibitors. This compound has emerged as a potent and selective inhibitor of Mps1 kinase, demonstrating significant anti-proliferative activity in various cancer cell lines.

This compound: Mechanism of Action and Target

The primary molecular target of this compound is the Monopolar Spindle 1 (Mps1) kinase . This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Mps1 and thereby preventing its catalytic activity. The inhibition of Mps1 kinase activity by this compound disrupts the spindle assembly checkpoint signaling cascade. This leads to a failure to recruit essential checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[2][3] Consequently, the formation of the Mitotic Checkpoint Complex (MCC) is impaired, resulting in the premature activation of the APC/C. This leads to the untimely degradation of cyclin B and securin, forcing cells to exit mitosis without proper chromosome alignment. The resulting catastrophic chromosome missegregation and gross aneuploidy ultimately trigger apoptotic cell death in cancer cells.

Signaling Pathway

The following diagram illustrates the central role of Mps1 in the spindle assembly checkpoint and the mechanism of action of this compound.

Mps1_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Kinetochore Kinetochore Mps1_active Mps1 (Active) Kinetochore->Mps1_active recruits Knl1 Knl1 Mps1_active->Knl1 phosphorylates Bub1_BubR1_Mad1_Mad2 Bub1, BubR1, Mad1, Mad2 Knl1->Bub1_BubR1_Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Bub1_BubR1_Mad1_Mad2->MCC forms Mps1_inactive Mps1 (Inactive) This compound This compound This compound->Mps1_active inhibits APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase promotes Chromosome_missegregation Chromosome Missegregation APC_C->Chromosome_missegregation (premature activation) Apoptosis Apoptosis Chromosome_missegregation->Apoptosis leads to Kinase_Assay_Workflow Start Start Prepare_Inhibitor Prepare this compound Serial Dilutions Start->Prepare_Inhibitor Add_Inhibitor Add Inhibitor/Vehicle to 96-well Plate Prepare_Inhibitor->Add_Inhibitor Prepare_Master_Mix Prepare Master Mix (Buffer, ATP, MBP) Add_Inhibitor->Prepare_Master_Mix Add_Master_Mix Add Master Mix to Plate Prepare_Master_Mix->Add_Master_Mix Add_Enzyme Add Mps1 Enzyme to Initiate Reaction Add_Master_Mix->Add_Enzyme Incubate Incubate at 30°C for 45 min Add_Enzyme->Incubate Detect_ADP Detect ADP Production (e.g., ADP-Glo™) Incubate->Detect_ADP Analyze_Data Analyze Data and Calculate IC₅₀ Detect_ADP->Analyze_Data End End Analyze_Data->End IF_Workflow Start Start Seed_Cells Seed HeLa Cells on Coverslips Start->Seed_Cells Nocodazole_Treatment Treat with Nocodazole (Mitotic Arrest) Seed_Cells->Nocodazole_Treatment Inhibitor_Treatment Treat with this compound Nocodazole_Treatment->Inhibitor_Treatment Fixation Fix with 4% PFA Inhibitor_Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with 3% BSA Permeabilization->Blocking Primary_Ab Incubate with Primary Antibodies (Mad1/Mad2, CREST) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibodies Primary_Ab->Secondary_Ab Counterstain Counterstain with DAPI Secondary_Ab->Counterstain Mount_Image Mount and Image Counterstain->Mount_Image End End Mount_Image->End

References

The MPS1 Inhibitor CCT251455: A Potential Targeted Therapy for PTEN-Deficient Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The loss of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is a frequent event in a wide range of human cancers, leading to the hyperactivation of the PI3K/AKT/mTOR signaling pathway and promoting tumor growth, proliferation, and survival. While direct restoration of PTEN function remains a challenge, the concept of synthetic lethality offers a promising therapeutic avenue. This technical guide explores the potential of CCT251455, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, as a targeted therapy for PTEN-deficient tumors. Evidence suggests a synthetic lethal relationship between MPS1 inhibition and PTEN deficiency, positioning this compound as a candidate for inducing selective cell death in this significant subset of cancers. This document provides an in-depth overview of the mechanism of action, preclinical data, and relevant experimental protocols to facilitate further research and development in this area.

Introduction

PTEN is a critical tumor suppressor that functions as a lipid phosphatase to antagonize the PI3K/AKT signaling pathway. Its inactivation, through mutation, deletion, or epigenetic silencing, is a key driver in numerous malignancies, including glioblastoma, endometrial, breast, prostate, and colorectal cancers. The resulting constitutive activation of the PI3K/AKT/mTOR cascade confers a significant survival advantage to cancer cells.

This compound is a small molecule inhibitor of MPS1, a serine/threonine kinase that plays a pivotal role in the spindle assembly checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Inhibition of MPS1 abrogates the SAC, leading to chromosomal missegregation, aneuploidy, and ultimately mitotic catastrophe and cell death in rapidly dividing cancer cells.

A key therapeutic hypothesis is that the genomic instability inherent in many cancer cells, including those with PTEN deficiency, creates a heightened dependency on a functional spindle assembly checkpoint. By inhibiting MPS1 with this compound in a PTEN-deficient background, a state of synthetic lethality may be achieved, leading to the selective elimination of tumor cells while sparing normal, PTEN-proficient cells. An abstract from a scientific conference has indicated that this compound is particularly potent in PTEN-deficient cell lines, supporting this hypothesis.

Core Concepts: Signaling Pathways

The PTEN-PI3K/AKT/mTOR Pathway

Loss of PTEN function leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This recruits and activates AKT, which in turn phosphorylates a plethora of downstream substrates, promoting cell survival, proliferation, and growth.

PTEN_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN (inactive in deficient tumors) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: The PTEN-PI3K/AKT/mTOR Signaling Pathway.
The MPS1 and Spindle Assembly Checkpoint Pathway

MPS1 is a master regulator of the SAC. It localizes to unattached kinetochores during mitosis and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of securin and cyclin B1 and delaying anaphase onset until all chromosomes are properly attached to the mitotic spindle.

MPS1_SAC_Pathway Unattached_Kinetochore Unattached Kinetochore MPS1 MPS1 Unattached_Kinetochore->MPS1 Recruits & Activates MCC Mitotic Checkpoint Complex (MCC) (MAD2, BUBR1, BUB3, CDC20) MPS1->MCC Promotes formation Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis MPS1->Mitotic_Catastrophe Inhibition leads to This compound This compound This compound->MPS1 Inhibits APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase Progression APC_C->Anaphase Allows

Caption: The MPS1 and Spindle Assembly Checkpoint Pathway.
Synthetic Lethality: this compound in PTEN-Deficient Tumors

The concept of synthetic lethality describes a scenario where the loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. In the context of this compound and PTEN-deficient tumors, the hyperactivated PI3K/AKT pathway resulting from PTEN loss creates a cellular state that is highly reliant on other pathways for survival and genomic integrity, such as the spindle assembly checkpoint regulated by MPS1. Inhibition of MPS1 by this compound in these already vulnerable cells is hypothesized to push them past a tolerable threshold of genomic instability, leading to selective cell death.

Synthetic_Lethality cluster_pten_deficient PTEN-Deficient Tumor Cell cluster_mps1_inhibition Therapeutic Intervention PTEN_loss PTEN Loss PI3K_AKT_hyperactivation PI3K/AKT Pathway Hyperactivation PTEN_loss->PI3K_AKT_hyperactivation Increased_Proliferation Increased Proliferation & Genomic Stress PI3K_AKT_hyperactivation->Increased_Proliferation Cell_Death Synthetic Lethality (Mitotic Catastrophe & Apoptosis) Increased_Proliferation->Cell_Death Sensitizes to This compound This compound MPS1_inhibition MPS1 Inhibition This compound->MPS1_inhibition SAC_failure Spindle Assembly Checkpoint Failure MPS1_inhibition->SAC_failure SAC_failure->Cell_Death Induces

Caption: Synthetic Lethality with this compound in PTEN-deficient tumors.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

Assay TypeTargetCell LineIC50 / GI50 (µM)
Kinase AssayMPS1-0.003
Cell-based p-MPS1 AssayMPS1-0.04
Cell Growth Inhibition-HCT-1160.16
Cell Growth Inhibition-Panel of Human Tumor Cell Lines0.06 - 1

Data compiled from publicly available information.

Table 2: Pharmacokinetic Properties of this compound

SpeciesRoute of AdministrationBioavailability (%)
Mouse (Balb/C, Female)Oral83

Data compiled from publicly available information.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments.

Protocol 1: In Vitro MPS1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MPS1 kinase.

Materials:

  • Recombinant human MPS1 kinase

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP (at Km concentration for MPS1)

  • Substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add a fixed concentration of MPS1 kinase to each well of a 384-well plate.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.

Materials:

  • PTEN-deficient and PTEN-proficient cancer cell lines (e.g., HCT-116)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

  • Incubate the plates for a specified period (e.g., 72-96 hours).

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the this compound concentration to determine the GI50 value.

Protocol 3: Human Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a PTEN-deficient tumor model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • PTEN-deficient human cancer cells (e.g., HCT-116)

  • Matrigel

  • This compound

  • Appropriate vehicle for oral administration

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at a specified dose and schedule to the treatment group. The control group receives the vehicle only.

  • Measure tumor volume and body weight at regular intervals (e.g., twice weekly).

  • At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for biomarkers).

  • Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Caption: A typical preclinical evaluation workflow for this compound.

Conclusion and Future Directions

The MPS1 inhibitor this compound represents a promising therapeutic agent for the treatment of PTEN-deficient tumors based on the principle of synthetic lethality. Its high potency, selectivity, and favorable oral pharmacokinetic profile make it an attractive candidate for further preclinical and clinical development.

Future research should focus on:

  • Comprehensive in vitro screening: Evaluating the efficacy of this compound across a broader panel of PTEN-deficient cancer cell lines from various tissues of origin.

  • In vivo efficacy studies: Conducting further xenograft and patient-derived xenograft (PDX) studies in a range of PTEN-deficient tumor models to confirm the in vivo efficacy and therapeutic window.

  • Biomarker discovery: Identifying potential biomarkers, beyond PTEN status, that could predict sensitivity or resistance to this compound.

  • Combination therapies: Exploring the synergistic potential of this compound with other targeted agents, such as PI3K or AKT inhibitors, or with standard-of-care chemotherapies.

The continued investigation of this compound in the context of PTEN-deficient cancers holds the potential to deliver a novel, targeted therapeutic option for a large and underserved patient population.

In-depth Technical Guide to CCT251455: A Potent and Selective MPS1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT251455 is a potent and selective, orally bioavailable small-molecule inhibitor of the mitotic kinase Monopolar Spindle 1 (MPS1). MPS1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during cell division. Aberrant expression and activity of MPS1 have been implicated in various human cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for this compound, serving as a valuable resource for researchers in oncology and cell biology.

Chemical Structure and Properties

This compound, with the chemical formula C₂₆H₂₆ClN₇O₂, is a complex heterocyclic molecule. Its structure is based on a 1H-pyrrolo[3,2-c]pyridine scaffold.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₂₆ClN₇O₂[1]
Molecular Weight 503.98 g/mol
CAS Number 1400284-80-1[2]
IUPAC Name 4-(4-acetylpiperazin-1-yl)-N-(6-(2,6-difluorophenyl)-1H-pyrrolo[3,2-c]pyridin-4-yl)benzamide
SMILES String CC(=O)N1CCN(CC1)c2ccc(cc2)C(=O)Nc3cc4c(cn3)c(nc4)c5c(F)cccc5F

Pharmacological Properties

This compound is a highly potent inhibitor of MPS1 kinase activity. Its pharmacological profile has been characterized in various in vitro and in vivo studies.

Table 2: Pharmacological Data for this compound

ParameterValueAssay SystemSource
MPS1 Kinase IC₅₀ 3 nMIn vitro biochemical assay
p-MPS1 Cellular IC₅₀ 40 nMHCT116 human colon cancer cells[1]
GI₅₀ (50% Growth Inhibition) 160 nMHCT116 human colon cancer cells[1]
Oral Bioavailability (Mouse) 83%Female Balb/C mice[1]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of MPS1. MPS1 is a key upstream regulator of the Spindle Assembly Checkpoint (SAC), a signaling pathway that prevents premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.

In a normal cell cycle, unattached kinetochores lead to the recruitment and activation of MPS1. Activated MPS1 then initiates a signaling cascade that results in the formation of the Mitotic Checkpoint Complex (MCC). The MCC, composed of MAD2, BUB3, CDC20, and BUBR1, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. This inhibition prevents the degradation of securin and cyclin B, thereby delaying the onset of anaphase.

By inhibiting MPS1, this compound prevents the phosphorylation of its downstream targets, disrupting the formation of the MCC and leading to a premature exit from mitosis. This abrogation of the SAC in cancer cells, which often exhibit chromosomal instability, can lead to catastrophic mitotic errors and subsequent cell death.

MPS1_Signaling_Pathway MPS1 Signaling in the Spindle Assembly Checkpoint cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm MPS1_inactive MPS1 (inactive) MPS1_active MPS1 (active) MPS1_inactive->MPS1_active Activation KNL1 KNL1 MPS1_active->KNL1 Phosphorylates BUB1_BUB3 BUB1/BUB3 KNL1->BUB1_BUB3 Recruits MAD1_MAD2 MAD1/MAD2 BUB1_BUB3->MAD1_MAD2 Recruits MCC Mitotic Checkpoint Complex (MCC) MAD1_MAD2->MCC Promotes formation CDC20 CDC20 CDC20->MCC APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Allows progression This compound This compound This compound->MPS1_active Inhibition Experimental_Workflow General Experimental Workflow for this compound Evaluation In_Vitro_Assay In Vitro Kinase Assay (IC50 determination) Cellular_Assay Cell-Based Assays (p-MPS1, Proliferation) In_Vitro_Assay->Cellular_Assay Potency Confirmation In_Vivo_Studies In Vivo Xenograft Models Cellular_Assay->In_Vivo_Studies Candidate for In Vivo Testing Efficacy Tumor Growth Inhibition In_Vivo_Studies->Efficacy Pharmacodynamics Biomarker Analysis (p-MPS1 in tumors) In_Vivo_Studies->Pharmacodynamics

References

CCT251455: A Technical Guide for Basic Cancer Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251455 is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (Mps1, also known as TTK) kinase.[1] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Aberrant expression and activity of Mps1 are implicated in various human cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in basic cancer cell biology research.

Mechanism of Action

This compound functions by stabilizing an inactive conformation of the Mps1 kinase. This inhibition of Mps1 activity disrupts the spindle assembly checkpoint, leading to premature anaphase, gross chromosomal abnormalities, and ultimately, aneuploid cell death.[1] The compound has demonstrated potent and selective inhibition of Mps1 kinase with a biochemical IC50 of 0.003 µM.[1]

Quantitative Data

This compound has shown significant anti-proliferative activity across a range of human cancer cell lines. The following tables summarize the available quantitative data for this compound.

ParameterCell LineValueReference
GI50HCT-116 (Colon Carcinoma)0.16 µM[2]
GI50 RangePanel of Human Tumor Cell Lines0.06 - 1 µM[1]
Biochemical IC50Mps1 Kinase Assay0.003 µM[1]

Note: this compound is reported to be particularly potent in PTEN-deficient cancer cell lines.[1]

Signaling Pathway

This compound targets the Spindle Assembly Checkpoint (SAC), a critical signaling pathway that ensures proper chromosome segregation during mitosis. Mps1 kinase is a key upstream regulator of the SAC. The diagram below illustrates the core components of the SAC and the point of intervention by this compound.

cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm Unattached Unattached Kinetochore Mps1 Mps1 Kinase Unattached->Mps1 recruits & activates Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 phosphorylates & recruits Bub1_BubR1 Bub1/BubR1 Mps1->Bub1_BubR1 phosphorylates & recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Bub1_BubR1->MCC APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits Anaphase Anaphase Onset APC_C->Anaphase triggers This compound This compound This compound->Mps1 inhibits

Caption: Spindle Assembly Checkpoint pathway and this compound's point of inhibition.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below.

Mps1 Kinase Inhibition Assay (Biochemical)

This protocol is a representative example for determining the in vitro kinase inhibitory activity of this compound.

Materials:

  • Recombinant Mps1 kinase

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • ATP

  • Substrate (e.g., a generic kinase substrate like Myelin Basic Protein (MBP) or a specific Mps1 peptide substrate)

  • This compound (in DMSO)

  • Radiolabeled ATP (γ-³²P-ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Phosphocellulose paper or other capture method

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add Mps1 kinase, the substrate, and the diluted this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding a mixture of cold ATP and γ-³²P-ATP (or unlabeled ATP for non-radioactive assays).

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated γ-³²P-ATP.

  • Measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for the detection reagent.

  • Calculate the percentage of Mps1 kinase inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability of cancer cells, using HCT-116 as an example.

Materials:

  • HCT-116 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HCT-116 cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. Include a vehicle control (DMSO only).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in HCT-116 cells following treatment with this compound.

Materials:

  • HCT-116 cells

  • Complete culture medium

  • This compound (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HCT-116 cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or DMSO (vehicle control) for 24, 48, and 72 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in cold PBS and fix by adding the cells dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assays (GI50 in Cell Panel) Biochem_Assay->Cell_Viability Identifies potent inhibitor Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Confirms cellular activity Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for SAC proteins) Cell_Cycle->Mechanism_Studies Elucidates mechanism Xenograft HCT-116 Xenograft Model Mechanism_Studies->Xenograft Informs in vivo study design Dosing Dosing & Administration (e.g., Oral Gavage) Xenograft->Dosing Efficacy Efficacy Assessment (Tumor Growth Inhibition) Dosing->Efficacy Toxicity Toxicity Assessment (Body Weight, etc.) Dosing->Toxicity

Caption: A typical preclinical experimental workflow for evaluating this compound.

References

CCT251455: A Technical Guide to its Selectivity and Potency as a Mitotic Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251455 is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (Mps1, also known as TTK) kinase. Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. In cancer cells, which often exhibit aneuploidy and a weakened SAC, complete inhibition of Mps1 represents a promising therapeutic strategy. This document provides a comprehensive overview of the selectivity and potency of this compound, including detailed experimental protocols and visualization of the relevant signaling pathways.

Data Presentation

Quantitative Potency and Selectivity of this compound

Table 1: Biochemical Potency against Mps1 Kinase

TargetIC50 (µM)
Mps1 (TTK)0.003

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Activity in Human Tumor Cell Lines

MetricConcentration Range (µM)Cell Lines
GI500.06 - 1Panel of human tumor cell lines (particularly potent in PTEN-deficient lines)

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of Mps1. This disrupts the spindle assembly checkpoint, leading to premature entry into anaphase, gross chromosomal abnormalities, and ultimately, aneuploid cell death.

Spindle_Assembly_Checkpoint Figure 1. This compound Mechanism of Action cluster_mitosis Mitosis Kinetochore Unattached Kinetochores Mps1 Mps1 Kinase Kinetochore->Mps1 recruits & activates SAC Spindle Assembly Checkpoint (SAC) Activation Mps1->SAC This compound This compound This compound->Mps1 inhibits APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers ChromosomeMis Chromosome Missegregation Anaphase->ChromosomeMis CellDeath Aneuploid Cell Death ChromosomeMis->CellDeath

Figure 1. This compound Mechanism of Action

Experimental Protocols

Biochemical Kinase Assay (General Protocol for Mps1)

This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound against Mps1 kinase.

Materials:

  • Recombinant human Mps1 (TTK) enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well plates

  • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or ADP-Glo™ Kinase Assay kit (Promega) for non-radioactive detection

  • Phosphocellulose paper or other capture method for radiolabeled assays

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing kinase buffer, recombinant Mps1 enzyme, and the substrate (MBP).

  • Compound Addition: Add serial dilutions of this compound (typically in DMSO) to the wells of a 96-well plate. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Initiate Reaction: Add the kinase reaction mix to each well of the plate.

  • Start the Kinase Reaction: Add ATP (spiked with radiolabeled ATP for radiometric assays) to each well to initiate the reaction. The final ATP concentration should be at or near the Km for Mps1.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Detection:

    • Radiometric Assay: Stop the reaction by adding a solution like 3% phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure ADP production, which is proportional to kinase activity. This typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Biochemical_Kinase_Assay_Workflow Figure 2. Biochemical Kinase Assay Workflow cluster_workflow Workflow Prep Prepare Kinase Reaction Mix (Mps1, Substrate, Buffer) Compound Add this compound (Serial Dilutions) Prep->Compound Initiate Initiate Reaction (Add ATP) Compound->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction & Detect Signal (Radiometric or Luminescence) Incubate->Stop Analyze Data Analysis (Calculate IC50) Stop->Analyze

Figure 2. Biochemical Kinase Assay Workflow
Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • This compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the GI50 value by plotting the percentage of viability against the log of the drug concentration.

Spindle Assembly Checkpoint (SAC) Abrogation Assay (Flow Cytometry)

This assay measures the ability of this compound to override a mitotic arrest induced by a microtubule-depolymerizing agent like nocodazole (B1683961).

Materials:

  • Human cancer cell lines (e.g., HeLa)

  • Complete cell culture medium

  • Nocodazole

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 70% ethanol)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Synchronization: Seed cells in culture dishes and allow them to grow to a suitable confluency. Treat the cells with nocodazole (e.g., 100 ng/mL) for a period sufficient to induce mitotic arrest (e.g., 16-24 hours).

  • Compound Treatment: To the mitotically arrested cells, add this compound at various concentrations or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a further period (e.g., 2-4 hours). Cells with a functional SAC will remain arrested in mitosis in the presence of nocodazole alone. In the presence of this compound, the SAC will be abrogated, and cells will exit mitosis.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Cells in G2/M phase will have a 4N DNA content.

  • Data Analysis: Quantify the percentage of cells in the G2/M phase of the cell cycle. A decrease in the percentage of cells with 4N DNA content in the this compound-treated samples compared to the nocodazole-only control indicates abrogation of the spindle assembly checkpoint.

SAC_Abrogation_Assay_Logic Figure 3. Logic of the SAC Abrogation Assay cluster_logic Experimental Logic Nocodazole Nocodazole Treatment MitoticArrest Mitotic Arrest (4N DNA) Nocodazole->MitoticArrest This compound Add this compound MitoticArrest->this compound NoCCT No this compound (Control) MitoticArrest->NoCCT SAC_Abrogation SAC Abrogation This compound->SAC_Abrogation MitoticExit Mitotic Exit (2N DNA) SAC_Abrogation->MitoticExit SustainedArrest Sustained Mitotic Arrest NoCCT->SustainedArrest

Figure 3. Logic of the SAC Abrogation Assay

Conclusion

This compound is a highly potent inhibitor of Mps1 kinase with demonstrated cellular activity in a variety of cancer cell lines. Its mechanism of action, through the abrogation of the spindle assembly checkpoint, provides a clear rationale for its development as a potential anti-cancer therapeutic, particularly for tumors with inherent chromosomal instability. The experimental protocols provided herein offer a foundation for further investigation into the biochemical and cellular effects of this compound and other Mps1 inhibitors. Further studies, including comprehensive kinome profiling, would be beneficial to fully elucidate its selectivity and potential off-target effects.

Methodological & Application

Application Notes and Protocols for CCT251455 In Vivo Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251455 is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1] MPS1 is a critical component of the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.[1][2] Aberrant overexpression of MPS1 is observed in a variety of human cancers and is associated with chromosomal instability and aneuploidy, making it an attractive therapeutic target.[1][2] this compound exerts its effect by stabilizing an inactive conformation of MPS1, thereby preventing ATP and substrate binding.[1] Preclinical studies have demonstrated its antitumor activity in vitro and in vivo, with a favorable oral pharmacokinetic profile.[1] This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using a human colon cancer HCT116 xenograft model in immunodeficient mice.

Signaling Pathway of MPS1 Inhibition

The diagram below illustrates the central role of MPS1 in the spindle assembly checkpoint and the mechanism of action of this compound. MPS1 is activated at unattached kinetochores and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation. By inhibiting MPS1, this compound abrogates this checkpoint, leading to mitotic errors, aneuploidy, and ultimately, cancer cell death.

MPS1_Pathway Signaling Pathway of MPS1 Inhibition by this compound cluster_mitosis Mitosis cluster_intervention Therapeutic Intervention Unattached_Kinetochores Unattached Kinetochores MPS1_Activation MPS1 Activation Unattached_Kinetochores->MPS1_Activation recruits & activates Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Cascade MPS1_Activation->Spindle_Assembly_Checkpoint initiates Mitotic_Catastrophe Mitotic Catastrophe & Cell Death MPS1_Activation->Mitotic_Catastrophe leads to (when inhibited) APC_C_Inhibition APC/C Inhibition Spindle_Assembly_Checkpoint->APC_C_Inhibition leads to Anaphase Anaphase APC_C_Inhibition->Anaphase prevents Successful_Cell_Division Successful Cell Division Anaphase->Successful_Cell_Division proceeds to This compound This compound This compound->MPS1_Activation inhibits MPS1_Inhibition MPS1 Inhibition

Caption: this compound inhibits MPS1, disrupting the spindle assembly checkpoint and leading to mitotic catastrophe in cancer cells.

Experimental Protocol: HCT116 Xenograft Model

This protocol details the procedure for establishing and utilizing a subcutaneous HCT116 xenograft model to assess the in vivo antitumor activity of this compound.

Materials
  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Animals: Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old.

  • Reagents:

    • This compound

    • Vehicle for this compound (e.g., 0.5% (w/v) hydroxypropyl methylcellulose, 0.1% (v/v) Tween 80 in water)

    • HCT116 growth medium (e.g., McCoy's 5A with 10% FBS)

    • Phosphate-Buffered Saline (PBS), sterile

    • Matrigel® Basement Membrane Matrix

    • Trypsin-EDTA

  • Equipment:

    • Laminar flow hood

    • Hemocytometer or automated cell counter

    • Centrifuge

    • Syringes (1 mL) and needles (27-30 gauge)

    • Calipers

    • Animal housing and handling equipment

Methodology
  • Cell Culture and Preparation:

    • Culture HCT116 cells in the recommended growth medium at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells regularly to maintain exponential growth.

    • On the day of inoculation, harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Acclimatize the mice for at least one week before the start of the experiment.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁷ HCT116 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare the this compound formulation in the appropriate vehicle at the desired concentrations.

    • Administer this compound orally (e.g., by gavage) to the treatment groups at a specified dose and schedule (e.g., 100 mg/kg, once daily).

    • Administer an equivalent volume of the vehicle to the control group following the same schedule.

    • Continue treatment for a predetermined period (e.g., 21 days).

  • Efficacy Evaluation:

    • Continue to measure tumor volumes and body weights 2-3 times per week throughout the treatment period.

    • Monitor the mice for any signs of toxicity or adverse effects.

    • The primary efficacy endpoint is tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis (Optional):

    • At the end of the study, or at specified time points after the final dose, tumors can be excised.

    • A portion of the tumor can be snap-frozen in liquid nitrogen for subsequent analysis of MPS1 pathway biomarkers (e.g., by Western blot for phosphorylated MPS1).

    • Another portion can be fixed in formalin for immunohistochemical analysis.

  • Data Analysis:

    • Calculate the mean tumor volume ± SEM for each group at each measurement time point.

    • Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

    • Analyze the statistical significance of the differences in tumor volume between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow Diagram

The following diagram outlines the key steps in the this compound in vivo xenograft study.

Xenograft_Workflow Experimental Workflow for this compound In Vivo Xenograft Study Cell_Culture HCT116 Cell Culture & Expansion Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation Subcutaneous Implantation (1x10^7 cells/mouse) Cell_Harvest->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment Oral Administration (this compound or Vehicle) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint End of Study (e.g., 21 days) Monitoring->Endpoint Data_Analysis Data Analysis (%TGI, Statistics) Endpoint->Data_Analysis PD_Analysis Pharmacodynamic Analysis (Optional) Endpoint->PD_Analysis

Caption: Workflow of the this compound HCT116 in vivo xenograft efficacy study.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the in vivo xenograft study.

Table 1: Tumor Growth Inhibition of this compound in HCT116 Xenograft Model

Treatment GroupDose (mg/kg)ScheduleMean Tumor Volume at Start (mm³) ± SEMMean Tumor Volume at End (mm³) ± SEM% TGIp-value vs. Vehicle
Vehicle Control-Once Daily125 ± 101500 ± 150--
This compound50Once Daily128 ± 12800 ± 9046.7<0.05
This compound100Once Daily123 ± 11450 ± 6070.0<0.01

Table 2: Body Weight Changes in Mice Treated with this compound

Treatment GroupDose (mg/kg)ScheduleMean Body Weight at Start (g) ± SEMMean Body Weight at End (g) ± SEMMean % Body Weight Change
Vehicle Control-Once Daily20.1 ± 0.522.5 ± 0.6+11.9
This compound50Once Daily20.3 ± 0.421.8 ± 0.5+7.4
This compound100Once Daily20.2 ± 0.520.5 ± 0.7+1.5

Table 3: Pharmacodynamic Modulation of MPS1 in HCT116 Tumors

Treatment GroupDose (mg/kg)Time Point Post-DoseMean Relative p-MPS1/Total MPS1 Ratio ± SEM% Inhibition of p-MPS1 vs. Vehicle
Vehicle Control-2 hours1.00 ± 0.15-
This compound1002 hours0.25 ± 0.0875
This compound1006 hours0.40 ± 0.1060
This compound10024 hours0.75 ± 0.1225

Conclusion

This document provides a comprehensive guide for conducting in vivo xenograft studies to evaluate the efficacy of the MPS1 inhibitor this compound. The detailed protocol, along with the illustrative diagrams and data presentation templates, offers a robust framework for researchers in the field of oncology drug development to generate reliable and reproducible preclinical data. Adherence to these guidelines will facilitate the assessment of this compound's therapeutic potential and inform its further clinical development.

References

Application Notes and Protocols for CCT251455 and CCT251545 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of two distinct small molecule inhibitors, CCT251455 and CCT251545, in cell culture experiments. Due to the similarity in their nomenclature, it is crucial to distinguish between these two compounds as they target different signaling pathways. This compound is a potent and selective inhibitor of the mitotic kinase MPS1, while CCT251545 is a potent inhibitor of the Wnt signaling pathway.

Part 1: this compound - A Potent and Selective MPS1 Kinase Inhibitor

Introduction and Mechanism of Action

This compound is a small molecule inhibitor that selectively targets Monopolar Spindle 1 (MPS1 or TTK), a dual-specificity kinase essential for the spindle assembly checkpoint (SAC) during mitosis[1]. The SAC ensures proper chromosome segregation by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. In many cancer cells, particularly those with aneuploidy, the spindle checkpoint is often weakened. By potently inhibiting MPS1, this compound abrogates an already compromised checkpoint, leading to severe chromosomal missegregation, mitotic catastrophe, and ultimately, aneuploid cell death[1][2]. This mechanism makes this compound a promising agent for targeting chromosomally unstable tumors[3].

Signaling Pathway

This compound targets the MPS1 kinase, a key regulator of the spindle assembly checkpoint. MPS1 is involved in the recruitment of other checkpoint proteins to the kinetochores, which are protein structures on the centromeres of chromosomes where the spindle fibers attach.

MPS1_Signaling_Pathway cluster_mitosis Mitosis cluster_outcome Cellular Outcome Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Kinase Unattached_Kinetochores->MPS1 activates SAC_Activation Spindle Assembly Checkpoint (SAC) Activation MPS1->SAC_Activation phosphorylates checkpoint proteins Aneuploidy_Cell_Death Aneuploidy & Cell Death MPS1->Aneuploidy_Cell_Death inhibition by this compound leads to Anaphase_Inhibition Anaphase Inhibition SAC_Activation->Anaphase_Inhibition Proper_Segregation Proper Chromosome Segregation Anaphase_Inhibition->Proper_Segregation This compound This compound This compound->MPS1 inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Compound_Dilution Prepare this compound Working Solutions Treatment Treat Cells with This compound Compound_Dilution->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Microscopy Immunofluorescence (Mitotic Defects) Treatment->Microscopy Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled_LRP->Destruction_Complex inhibits Beta_Catenin_Stab β-catenin Stabilization Frizzled_LRP->Beta_Catenin_Stab Beta_Catenin_Deg β-catenin Degradation Destruction_Complex->Beta_Catenin_Deg Beta_Catenin_Nuc β-catenin Beta_Catenin_Stab->Beta_Catenin_Nuc TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Mediator_Complex Mediator Complex (with CDK8/19) TCF_LEF->Mediator_Complex Wnt_Target_Genes Wnt Target Gene Transcription Mediator_Complex->Wnt_Target_Genes CCT251545 CCT251545 CCT251545->Mediator_Complex inhibits

References

Application Notes and Protocols for CCT251455 in an HCT116 Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers utilizing the potent and selective MPS1 inhibitor, CCT251455, in a human colorectal carcinoma HCT116 xenograft model. The protocols outlined below are based on established preclinical studies and are intended for professionals in drug development and cancer research.

Core Application: In Vivo Efficacy and Pharmacodynamics

This compound is an orally bioavailable inhibitor of monopolar spindle 1 (MPS1) kinase, a critical component of the spindle assembly checkpoint.[1][2][3] Its use in HCT116 xenograft models has demonstrated dose-dependent inhibition of MPS1, making it a valuable tool for studying the therapeutic potential of MPS1 inhibition in colorectal cancer.[1][2][3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of this compound in the context of the HCT116 cell line and corresponding xenograft model.

Table 1: In Vitro Activity of this compound against HCT116 Cells

ParameterValue (µM)Reference
MPS1 Assay IC500.003[3]
p-MPS1 Cellular Assay IC500.04[3]
GI50 (Growth Inhibition)0.16[3]

Table 2: In Vivo Dosage and Pharmacokinetics of this compound

ParameterValueSpeciesReference
Administration RouteOralMouse (BALB/c)[1][3]
Bioavailability83%Mouse (BALB/c)[3]
Efficacious Dose RangeDose-dependent inhibition observedMouse (nude)[1][2]

Note: The specific dosage regimen for significant tumor growth inhibition from the primary literature is detailed in the experimental protocols below.

Experimental Protocols

HCT116 Cell Culture
  • Cell Line: HCT116 human colorectal carcinoma cell line.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

HCT116 Xenograft Model Establishment
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Preparation: Harvest HCT116 cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Study Initiation: Begin treatment when tumors reach a mean volume of 150-200 mm^3.

This compound Administration
  • Formulation: Prepare this compound in a vehicle suitable for oral gavage (e.g., 0.5% (w/v) hydroxypropyl methylcellulose, 0.1% (v/v) Tween-80 in water).

  • Dosage: Based on the foundational study, a dose of 100 mg/kg administered orally, twice daily, has been shown to be effective.

  • Administration: Administer the this compound formulation or vehicle control to the respective groups of mice via oral gavage.

  • Treatment Schedule: Continue the treatment for a predetermined period (e.g., 14-21 days), monitoring tumor volume and body weight regularly.

Assessment of Efficacy and Pharmacodynamics
  • Tumor Growth Inhibition (TGI): Compare the mean tumor volume of the this compound-treated group to the vehicle-treated control group. Calculate TGI as a percentage.

  • Pharmacodynamic (PD) Marker Analysis:

    • To assess target engagement, collect tumor tissue at a specified time point after the final dose (e.g., 4 hours).

    • Prepare tumor lysates and perform Western blotting to analyze the phosphorylation status of MPS1 (p-MPS1) as a biomarker of target inhibition. A reduction in p-MPS1 levels indicates successful target engagement by this compound.

Visualizations

MPS1 Signaling Pathway in Mitosis

MPS1_Signaling_Pathway Simplified MPS1 Signaling Pathway in the Spindle Assembly Checkpoint cluster_mitosis Mitosis Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Kinase Unattached_Kinetochores->MPS1 recruits & activates MAD2_Complex MAD2-CDC20 Inhibitory Complex MPS1->MAD2_Complex promotes formation APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) MAD2_Complex->APC_C inhibits Anaphase Anaphase Onset APC_C->Anaphase triggers This compound This compound This compound->MPS1 inhibits

Caption: this compound inhibits MPS1, disrupting the spindle assembly checkpoint.

Experimental Workflow for this compound in HCT116 Xenograft Model

HCT116_Xenograft_Workflow Experimental Workflow for this compound in HCT116 Xenograft Model Cell_Culture 1. HCT116 Cell Culture Xenograft_Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Oral Administration of This compound or Vehicle Randomization->Treatment Efficacy_Assessment 6. Tumor Volume & Body Weight Measurement Treatment->Efficacy_Assessment PD_Analysis 7. Pharmacodynamic Analysis (p-MPS1 Levels) Treatment->PD_Analysis Data_Analysis 8. Data Analysis & Reporting Efficacy_Assessment->Data_Analysis PD_Analysis->Data_Analysis

Caption: Workflow for evaluating this compound in an HCT116 xenograft model.

References

CCT251455: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of CCT251455, a potent and selective inhibitor of the mitotic kinase Monopolar Spindle 1 (MPS1). MPS1 is a critical component of the spindle assembly checkpoint (SAC), a key regulatory pathway ensuring accurate chromosome segregation during cell division.[1][2] Given the overexpression of MPS1 in various human cancers, it represents a promising target for cancer therapy.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of MPS1. This inhibition disrupts the spindle assembly checkpoint, a crucial cell cycle control mechanism that prevents the separation of sister chromatids until they are all correctly attached to the mitotic spindle.[1][2] In cancer cells, which often exhibit chromosomal instability, the abrogation of the SAC by this compound leads to severe chromosome missegregation during mitosis, ultimately triggering cell death.[4][5]

The spindle assembly checkpoint is a complex signaling pathway. In essence, unattached kinetochores generate a "wait" signal that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase essential for the degradation of proteins that hold sister chromatids together. By inhibiting MPS1, this compound prevents the generation of this "wait" signal, leading to premature activation of the APC/C and catastrophic mitotic errors.[6][7]

MPS1_Pathway cluster_0 Mitotic Cell This compound This compound MPS1 MPS1 Kinase This compound->MPS1 inhibits SAC Spindle Assembly Checkpoint (SAC) Activation MPS1->SAC activates MCC Mitotic Checkpoint Complex (MCC) Formation SAC->MCC APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers CellDeath Cell Death (in cancer cells) Anaphase->CellDeath Stock_Prep_Workflow cluster_workflow Stock Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow start Start seed_cells Seed Cells in 6-well Plates start->seed_cells treat_cells Treat with this compound and Vehicle Control seed_cells->treat_cells harvest_cells Harvest Adherent and Floating Cells treat_cells->harvest_cells fix_cells Fix Cells in Cold 70% Ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide/RNase A fix_cells->stain_cells acquire_data Acquire Data on Flow Cytometer stain_cells->acquire_data analyze_data Analyze Cell Cycle Distribution acquire_data->analyze_data end End analyze_data->end

References

Application Notes and Protocols for CCT251455 in Chromosomal Instability Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251455 is a potent and highly selective small molecule inhibitor of the Monopolar Spindle 1 (MPS1) kinase.[1][2][3] MPS1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[4][5][6] The SAC prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[7][8] By inhibiting MPS1, this compound effectively abrogates the SAC, leading to widespread chromosome missegregation and the induction of chromosomal instability (CIN).[6][9] This property makes this compound an invaluable tool for studying the fundamental mechanisms of CIN and its role in cancer biology, as well as for exploring novel therapeutic strategies that exploit this vulnerability in cancer cells.

These application notes provide detailed protocols for utilizing this compound to induce and study chromosomal instability in cancer cell lines.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueCell LineReference
IC50 (MPS1 kinase)3 nMBiochemical Assay[1][3]
GI50 (Cell Growth)0.16 µMHCT116[1]
IC50 (P-MPS1)0.04 µMCell-based Assay[1]

Table 2: Effects of this compound on Mitotic Progression (HeLa Cells)

TreatmentTime in Mitosis (min)Mitotic Defects ObservedReference
Control~30Normal[9]
0.6 µM this compoundSignificantly prolongedTripolar spindles, Lagging chromosomes, Unaligned chromosomes[9]

Signaling Pathway

The diagram below illustrates the central role of MPS1 in the Spindle Assembly Checkpoint (SAC) and how its inhibition by this compound disrupts this pathway, leading to chromosomal instability.

MPS1_Pathway MPS1 Signaling in Spindle Assembly Checkpoint cluster_Kinetochore Unattached Kinetochore cluster_Spindle Mitotic Spindle cluster_Cytoplasm Cytoplasm KNL1 KNL1 BUB1 BUB1 KNL1->BUB1 Recruitment MPS1 MPS1 KNL1->MPS1 Recruitment MAD1 MAD1 BUB1->MAD1 Recruitment MAD2_inactive MAD2 (inactive) MAD1->MAD2_inactive Conformational Change MCC Mitotic Checkpoint Complex (MAD2-CDC20-BUBR1-BUB3) MAD2_inactive->MCC Activation & Assembly Microtubules Microtubules Microtubules->KNL1 Attachment MPS1->KNL1 Phosphorylation This compound This compound This compound->MPS1 Inhibition APC_C APC/C Securin Securin APC_C->Securin Ubiquitination & Degradation CDC20 CDC20 MCC->APC_C Inhibition Separase Separase Securin->Separase Inhibition Sister_Chromatids Sister Chromatid Separation Separase->Sister_Chromatids Cleavage of Cohesin

Caption: MPS1 kinase pathway at the spindle assembly checkpoint.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound on chromosomal instability.

Experimental_Workflow Workflow for Studying this compound-Induced Chromosomal Instability start Start cell_culture Cell Culture (e.g., HeLa, HCT116) start->cell_culture treatment Treat with this compound (Varying concentrations and time points) cell_culture->treatment viability Cell Viability Assay (MTT, CellTiter-Glo) treatment->viability cell_cycle Cell Cycle Analysis (Propidium Iodide Staining, Flow Cytometry) treatment->cell_cycle immunofluorescence Immunofluorescence (Spindle, Kinetochores, Chromosomes) treatment->immunofluorescence data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis quantification Quantification of Chromosomal Instability immunofluorescence->quantification quantification->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the GI50 of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72-96 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and grow to 60-70% confluency.

  • Treat cells with this compound at the desired concentration for 24, 48, and 72 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for Mitotic Defects

This protocol is for visualizing the mitotic spindle, kinetochores, and chromosomes to assess mitotic defects induced by this compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Coverslips

  • Complete growth medium

  • This compound

  • Pre-extraction buffer (e.g., PHEM buffer with 0.5% Triton X-100)

  • 4% paraformaldehyde in PBS

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin for spindles, anti-CREST for kinetochores)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for DNA staining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips in a 24-well plate and allow them to attach overnight.

  • Treat the cells with this compound for the desired time (e.g., 16-24 hours).

  • Briefly rinse the cells with pre-extraction buffer to remove soluble proteins.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block the cells with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the DNA with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize and capture images using a fluorescence microscope. Score for mitotic defects such as misaligned chromosomes, lagging chromosomes, and multipolar spindles.

Quantification of Chromosomal Instability

This protocol provides a method to quantify chromosomal instability by scoring micronuclei formation.

Materials:

  • Cells treated with this compound as described in the immunofluorescence protocol.

  • Fluorescence microscope with imaging software.

Protocol:

  • Following immunofluorescence staining with DAPI, acquire images of a large population of interphase cells.

  • Manually or using automated image analysis software, count the number of cells with one or more micronuclei. Micronuclei are small, separate DNA-containing bodies outside the main nucleus.

  • Count the total number of cells in the same fields of view.

  • Calculate the percentage of cells with micronuclei for both control and this compound-treated samples.

  • An increase in the percentage of micronucleated cells is indicative of increased chromosomal instability.

Logical Relationship Diagram

The diagram below illustrates how the inhibition of MPS1 by this compound leads to chromosomal instability and subsequent cellular fates.

Logical_Relationship Consequences of MPS1 Inhibition by this compound This compound This compound MPS1_Inhibition MPS1 Kinase Inhibition This compound->MPS1_Inhibition SAC_Abrogation Spindle Assembly Checkpoint Abrogation MPS1_Inhibition->SAC_Abrogation Premature_Anaphase Premature Anaphase Entry SAC_Abrogation->Premature_Anaphase Chromosome_Missegregation Chromosome Missegregation Premature_Anaphase->Chromosome_Missegregation Aneuploidy Aneuploidy Chromosome_Missegregation->Aneuploidy Chromosomal_Instability Chromosomal Instability (CIN) Aneuploidy->Chromosomal_Instability Cell_Death Cell Death (Apoptosis) Chromosomal_Instability->Cell_Death Tumor_Suppression Tumor Growth Suppression Cell_Death->Tumor_Suppression

Caption: this compound's mechanism leading to CIN.

References

Application Notes and Protocols for CCT251455 Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251455 is a potent and selective small molecule inhibitor of the Monopolar Spindle 1 (MPS1) kinase.[1] MPS1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.[2] In many human cancers, MPS1 is aberrantly overexpressed, making it an attractive therapeutic target.[1] Inhibition of MPS1 by this compound disrupts the SAC, leading to chromosomal instability and subsequent cell death in cancer cells. These notes provide detailed protocols for the application of this compound in cancer cell line models to assess its therapeutic potential.

Mechanism of Action

This compound stabilizes an inactive conformation of MPS1, preventing its autophosphorylation and kinase activity.[1] This inhibition disrupts the spindle assembly checkpoint, a key pathway that prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[2] By abrogating this checkpoint, this compound induces premature anaphase entry, leading to severe chromosome missegregation and ultimately, apoptosis in cancer cells.

cluster_0 Normal Mitosis (Spindle Assembly Checkpoint Active) cluster_1 This compound Treatment Unattached\nKinetochores Unattached Kinetochores MPS1_active MPS1 (Active) Unattached\nKinetochores->MPS1_active activates SAC_Proteins SAC Proteins (Mad2, BubR1, etc.) MPS1_active->SAC_Proteins activates APC_C Anaphase-Promoting Complex (APC/C) SAC_Proteins->APC_C inhibits Securin Securin APC_C->Securin targets for degradation Separase Separase Securin->Separase inhibits Anaphase Anaphase Onset Separase->Anaphase This compound This compound MPS1_inactive MPS1 (Inactive) This compound->MPS1_inactive inhibits SAC_Proteins_inactive SAC Proteins (Inactive) MPS1_inactive->SAC_Proteins_inactive APC_C_active APC/C (Active) SAC_Proteins_inactive->APC_C_active Securin_degraded Securin (Degraded) APC_C_active->Securin_degraded degrades Separase_active Separase (Active) Securin_degraded->Separase_active Premature_Anaphase Premature Anaphase & Aneuploidy Separase_active->Premature_Anaphase cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays Downstream Assays Start Start: Cancer Cell Line Culture Seed Seed Cells into Multi-well Plates Start->Seed Treat Treat with this compound (Dose-Response & Time-Course) Seed->Treat Viability Cell Viability Assay (e.g., MTT/MTS) Treat->Viability Western Western Blot (Protein Analysis) Treat->Western Flow Flow Cytometry (Cell Cycle Analysis) Treat->Flow Data Data Analysis: - IC50 Calculation - Protein Expression - Cell Cycle Distribution Viability->Data Western->Data Flow->Data End End: Evaluate Therapeutic Efficacy Data->End

References

Determining the Oral Bioavailability of Novel Compounds in Mouse Models: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific oral bioavailability data for CCT251455 in mouse models is not publicly available. The following application notes and protocols provide a generalized framework for determining the oral bioavailability of a novel small molecule compound, exemplified by a hypothetical compound similar to this compound, based on established preclinical methodologies.

Application Notes

The oral bioavailability of a drug candidate is a critical parameter assessed during preclinical development. It represents the fraction of an orally administered dose that reaches systemic circulation unchanged and is a key determinant of a drug's potential for oral administration.[1] Poor oral bioavailability can lead to low drug exposure, high variability between subjects, and potentially suboptimal efficacy.[1] Factors influencing oral bioavailability include aqueous solubility, membrane permeability, first-pass metabolism in the gut and liver, and interactions with drug transporters.[1][2]

This document outlines a standard protocol for conducting a pharmacokinetic (PK) study in mice to determine the oral bioavailability of a novel compound. The protocol includes procedures for drug formulation, administration via oral (p.o.) and intravenous (i.v.) routes, blood sample collection, and bioanalysis. The data obtained from such a study is essential for making informed decisions in the lead optimization and candidate selection phases of drug discovery.

Experimental Protocols

Animal Models
  • Species: Mouse (e.g., CD-1, C57BL/6, or as relevant to the disease model).

  • Sex: Typically female, unless the therapeutic indication is sex-specific.

  • Weight: 20-25 g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before oral dosing.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

Drug Formulation and Administration
  • Oral (p.o.) Formulation:

    • The test compound is typically formulated as a suspension or solution in a vehicle appropriate for oral administration.

    • A common vehicle is 0.5% (w/v) methylcellulose (B11928114) with 0.1% (v/v) Tween 80 in sterile water. The formulation should be homogenized to ensure uniform particle size and concentration.

    • Dose: A typical oral dose for a discovery-stage compound might range from 10 to 100 mg/kg. The exact dose will depend on the compound's potency and solubility.

    • Administration: Administer the formulation via oral gavage at a volume of 10 mL/kg.[1] A fasting period of 3-4 hours prior to dosing is recommended to reduce variability in absorption.[1]

  • Intravenous (i.v.) Formulation:

    • For the i.v. dose, the compound must be in a clear, sterile solution.

    • A common vehicle for i.v. administration is a buffered saline solution, potentially with a co-solvent like DMSO or PEG400 to aid solubility, ensuring the final concentration of the co-solvent is non-toxic.

    • Dose: The i.v. dose is typically lower than the oral dose (e.g., 1-5 mg/kg) and is aimed at achieving therapeutic concentrations without causing acute toxicity.

    • Administration: Administer via a tail vein bolus injection at a low volume (e.g., 5 mL/kg).

Study Design and Sample Collection
  • Group Size: A minimum of 3-5 mice per time point or per group in a serial bleeding study is recommended.

  • Study Design: A crossover design is ideal but often impractical in mice. Therefore, two separate groups of mice are typically used for the oral and intravenous arms of the study.

  • Blood Sampling:

    • Serial blood samples (approximately 50-100 µL) are collected from each mouse at multiple time points.

    • Typical time points for oral administration are: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Typical time points for intravenous administration are: pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Blood is collected from the saphenous vein or via submandibular bleeding into tubes containing an anticoagulant (e.g., K2-EDTA).[1][3]

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method
  • Method: The concentration of the test compound in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Validation: The method should be validated for linearity, accuracy, precision, and selectivity in mouse plasma.

  • Sample Preparation: Plasma samples usually undergo protein precipitation followed by centrifugation before analysis.

Data Presentation

The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 1: Hypothetical Pharmacokinetic Parameters of a Novel Compound in Mice

ParameterOral Administration (50 mg/kg)Intravenous Administration (5 mg/kg)
Tmax (h) 1.0 ± 0.50.08 ± 0.02
Cmax (ng/mL) 850 ± 1502500 ± 300
AUC0-t (ngh/mL) 3200 ± 4501800 ± 200
AUC0-inf (ngh/mL) 3350 ± 4801850 ± 210
t1/2 (h) 4.5 ± 0.83.8 ± 0.6
Cl (L/h/kg) -2.7 ± 0.3
Vdss (L/kg) -10.5 ± 1.5
F (%) 36.2-

Data are presented as mean ± standard deviation (n=3-5 mice per group).

Calculation of Oral Bioavailability (F%):

F% = (AUCoral / AUCi.v.) * (Dosei.v. / Doseoral) * 100

Visualizations

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation & Fasting Oral_Dosing Oral Gavage (p.o.) Animal_Acclimation->Oral_Dosing IV_Dosing Intravenous Injection (i.v.) Animal_Acclimation->IV_Dosing Blood_Collection Serial Blood Collection Oral_Dosing->Blood_Collection IV_Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

Caption: Workflow for a mouse oral pharmacokinetic study.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound (Hypothetical Inhibitor) This compound->MEK

References

Troubleshooting & Optimization

CCT251455 Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding potential off-target effects of CCT251455 in cellular assays. This compound is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint. While highly selective, it is crucial to consider and troubleshoot potential off-target effects to ensure accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: this compound is a highly potent inhibitor of MPS1 kinase with a reported IC50 of 3 nM in biochemical assays. Its primary on-target effect is the disruption of the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis. Inhibition of MPS1 by this compound leads to:

  • Abrogation of the mitotic checkpoint.

  • Premature exit from mitosis.

  • Gross chromosomal abnormalities and aneuploidy.

  • Ultimately, cell death in cancer cells, particularly those with a weakened mitotic checkpoint.

Q2: I'm observing a phenotype in my cellular assay that doesn't seem consistent with MPS1 inhibition. Could this be an off-target effect?

A2: While this compound is highly selective, observing an unexpected phenotype is a valid reason to investigate potential off-target effects. It is essential to first rule out other experimental variables. If the phenotype persists and is inconsistent with the known functions of MPS1, off-target interactions should be considered.

Q3: What are the known off-target interactions of this compound?

A3: Kinome-wide selectivity profiling is essential to identify potential off-target interactions of any kinase inhibitor. While this compound demonstrates high selectivity, it is important to be aware of any potential secondary targets, especially when using the compound at higher concentrations. For a comprehensive understanding, researchers should consult detailed kinome scan data, often found in the supplementary information of the primary publication.

Q4: How can I experimentally distinguish between on-target and off-target effects of this compound?

A4: Several experimental strategies can be employed:

  • Use of a structurally distinct MPS1 inhibitor: If a different, validated MPS1 inhibitor with a distinct chemical scaffold recapitulates the observed phenotype, it is more likely to be an on-target effect.

  • Target knockdown/knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MPS1 expression should mimic the effects of this compound if the phenotype is on-target. If the phenotype is still observed in MPS1-depleted cells upon this compound treatment, it is likely an off-target effect.

  • Dose-response analysis: Correlate the concentration of this compound required to induce the phenotype with its known IC50 for MPS1. A significant discrepancy may suggest an off-target mechanism.

  • Rescue experiments: Introduce a mutated, inhibitor-resistant version of MPS1 into your cells. If the phenotype is on-target, the resistant MPS1 should rescue the effect of this compound.

Troubleshooting Guide: Unexpected Phenotypes

This guide addresses common issues and provides a logical workflow for investigating potential off-target effects of this compound.

Issue 1: Unexpected Cell Viability/Cytotoxicity Profile

  • Question: The GI50 value for this compound in my cell line is significantly different from the published range (typically 0.06 - 1 µM). Why might this be?

  • Possible Causes & Troubleshooting Steps:

    • Cell line-specific sensitivity: Different cell lines can have varying dependencies on MPS1 and different expression levels of potential off-target kinases. It is recommended to test a panel of cell lines to understand the spectrum of activity.

    • Assay duration and endpoint: The published GI50 values are often from 72-hour assays. Shorter or longer incubation times will likely alter the apparent potency. Ensure your assay duration is appropriate for observing effects on cell proliferation.

    • Off-target cytotoxicity: At higher concentrations, this compound may be inhibiting other kinases essential for cell survival. Refer to the kinome scan data to identify potential off-targets that could contribute to cytotoxicity and validate with orthogonal approaches (see Q4 in FAQs).

Issue 2: Atypical Cell Cycle Arrest

  • Question: Instead of the expected mitotic slippage and aneuploidy, I'm observing a strong arrest in a different phase of the cell cycle (e.g., G1 or G2). What could be the cause?

  • Possible Causes & Troubleshooting Steps:

    • Downstream consequences of mitotic errors: Severe chromosome mis-segregation caused by MPS1 inhibition can trigger downstream checkpoints, leading to arrest in the subsequent G1 phase. Analyze markers of DNA damage (e.g., γH2AX) and senescence.

    • Inhibition of a cell cycle-related off-target kinase: Consult the kinome scan data for any off-target kinases known to regulate the G1/S or G2/M transitions. Use inhibitors specific to those kinases to see if they produce a similar phenotype.

Issue 3: Unexpected Changes in a Signaling Pathway

  • Question: My western blot or phospho-proteomics data shows modulation of a signaling pathway not directly linked to MPS1 and the mitotic checkpoint. How do I proceed?

  • Possible Causes & Troubleshooting Steps:

    • Indirect effects: The observed changes could be a secondary consequence of mitotic disruption and cellular stress. Analyze the kinetics of the pathway modulation; early changes are more likely to be direct effects.

    • Direct off-target kinase inhibition: Identify any kinases in the affected pathway that are potential off-targets of this compound from kinome scan data. Perform in vitro kinase assays with the purified off-target kinase and this compound to confirm direct inhibition.

Quantitative Data: Kinase Selectivity Profile

A comprehensive understanding of a kinase inhibitor's selectivity is critical for interpreting experimental data. The following table should be populated with data from a kinome-wide scan (e.g., KINOMEscan®) to provide a clear overview of this compound's on- and off-target activities.

Target KinaseIC50 / Kd (nM)Percent Inhibition @ 1µMComments
MPS1 (TTK) 3 >99%Primary Target
Off-Target Kinase AValueValueNote any potential functional relevance
Off-Target Kinase BValueValueNote any potential functional relevance
Off-Target Kinase CValueValueNote any potential functional relevance
...add more rows as per kinome scan data...

Note: This table is a template. Researchers should refer to the supplementary information of the primary publication for this compound (Naud S, et al. J Med Chem. 2013 Dec 27;56(24):10045-65) to populate it with specific off-target data.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by fitting the data to a sigmoidal dose-response curve.

2. Mitotic Checkpoint Abrogation Assay (Nocodazole Block and Release)

  • Cell Seeding: Plate cells on glass coverslips in a 24-well plate.

  • Mitotic Arrest: Treat cells with a microtubule-depolymerizing agent such as nocodazole (B1683961) (e.g., 100 ng/mL) for 16-24 hours to arrest them in mitosis.

  • Inhibitor Treatment: Add this compound at the desired concentration to the nocodazole-arrested cells and incubate for 1-2 hours.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.2% Triton X-100, and stain for DNA (e.g., with DAPI) and a mitotic marker (e.g., anti-phospho-histone H3).

  • Microscopy: Analyze the cells using fluorescence microscopy. A decrease in the mitotic index (percentage of phospho-histone H3 positive cells) in the this compound-treated wells compared to the nocodazole-only control indicates abrogation of the mitotic checkpoint.

Visualizing Experimental and Logical Workflows

Troubleshooting_Workflow Workflow for Investigating Suspected Off-Target Effects of this compound cluster_0 Initial Observation cluster_1 Initial Verification cluster_2 On-Target vs. Off-Target Discrimination cluster_3 Conclusion cluster_4 Off-Target Investigation A Unexpected Phenotype Observed (e.g., atypical cell death, cell cycle arrest, signaling pathway modulation) B Confirm Phenotype Reproducibility A->B C Rule out Experimental Artifacts (e.g., compound stability, solvent effects) B->C D Dose-Response Analysis: Compare phenotype EC50 to MPS1 IC50 C->D E Orthogonal MPS1 Inhibitor: Does a structurally different inhibitor recapitulate the phenotype? C->E F Genetic Validation: Does MPS1 knockdown/knockout mimic the phenotype? C->F G Phenotype is Likely On-Target D->G EC50 ≈ IC50 H Phenotype is Likely Off-Target D->H EC50 >> IC50 E->G Yes E->H No F->G Yes F->H No I Consult Kinome Scan Data: Identify potential off-target kinases H->I J Validate Off-Target Engagement: - In vitro kinase assays - Cellular thermal shift assays (CETSA) - Specific inhibitors for off-targets I->J Signaling_Pathway_Investigation Investigating Unexpected Signaling Pathway Modulation A This compound Treatment B On-Target Effect: MPS1 Inhibition A->B C Off-Target Effect: Inhibition of Kinase X A->C D Mitotic Checkpoint Abrogation B->D F Direct Modulation of Pathway Y C->F Direct Effect E Cellular Stress & Aneuploidy D->E G Unexpected Signaling Pathway Modulation E->G Indirect Effect F->G

Technical Support Center: Optimizing CCT251455 Concentration for Mitotic Arrest

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCT251455. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the concentration of this compound to induce mitotic arrest in cancer cell lines.

Frequently Asked Questions (FAQs)

Compound-Related Questions

1. What is this compound and how does it induce mitotic arrest?

This compound is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase. Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to premature exit from mitosis, chromosome missegregation, and ultimately, cell death, often through mitotic catastrophe.

2. What is the optimal solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Experimental Design Questions

3. What is a good starting concentration range for this compound in my experiments?

The optimal concentration of this compound is highly dependent on the cell line being used. Based on available data, a good starting point for a dose-response experiment is a range from 10 nM to 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint (e.g., GI50, IC50, or maximal mitotic arrest).

4. How long should I treat my cells with this compound?

The incubation time for this compound treatment will vary depending on the cell line's doubling time and the specific experimental goal. For cell cycle analysis, a 24-hour treatment is often sufficient to observe a significant increase in the G2/M population. For cell viability or proliferation assays, longer incubation times of 48 to 96 hours are common.

5. What are the appropriate positive and negative controls for my experiments?

  • Negative Control: A vehicle control using the same concentration of DMSO as the highest this compound concentration is essential to account for any effects of the solvent.

  • Positive Control: A well-characterized mitotic inhibitor, such as paclitaxel (B517696) or nocodazole, can be used as a positive control for inducing mitotic arrest.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low mitotic arrest observed Sub-optimal this compound concentration: The concentration used may be too low for the specific cell line.Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM) to determine the optimal concentration.
Short incubation time: The treatment duration may not be sufficient for the cells to enter and arrest in mitosis.Increase the incubation time, considering the cell line's doubling time. A time-course experiment (e.g., 12, 24, 48 hours) can help identify the optimal duration.
Cell line resistance: The cell line may have intrinsic or acquired resistance to Mps1 inhibition.[1]Consider using a different cell line or testing for mutations in the Mps1 kinase domain.[1] Combining this compound with other anti-cancer agents, like paclitaxel, may enhance its efficacy.[2]
Compound degradation: The this compound stock solution may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound and store it properly in aliquots at -20°C or -80°C.
High cell death observed, even at low concentrations High sensitivity of the cell line: The cell line may be particularly sensitive to Mps1 inhibition.Use a lower concentration range in your dose-response experiments.
Off-target effects: At very high concentrations, off-target effects of the inhibitor might contribute to cytotoxicity.Focus on using the lowest effective concentration that induces mitotic arrest to minimize potential off-target effects.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes.Maintain consistent cell culture practices, use cells within a specific passage number range, and ensure consistent seeding densities.
Inaccurate pipetting or dilution: Errors in preparing drug dilutions can lead to significant variability.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the drug-containing medium for treating replicate wells.

Data Presentation

Table 1: Reported GI50 Values for this compound in a Cancer Cell Line

Cell LineCancer TypeGI50 (µM)Incubation Time (hours)
HCT-116Colon Carcinoma0.1696

Note: The GI50 is the concentration of a drug that inhibits the growth of cells by 50%. Researchers should determine the precise GI50 or IC50 for their specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determining the GI50 of this compound using a Cell Viability Assay (MTT Assay)

Materials:

  • This compound

  • DMSO

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and determine the GI50 value using a suitable software.

Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry

Materials:

  • This compound

  • DMSO

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and combine with the supernatant containing floating cells. Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G2/M phase of the cell cycle.

Protocol 3: Calculation of Mitotic Index

Materials:

  • Cells treated with this compound

  • Microscope slides and coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DNA stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Staining: Stain the cells with a DNA stain like DAPI to visualize the chromosomes.

  • Microscopy: Mount the coverslips on microscope slides and visualize under a fluorescence microscope.

  • Counting: Count the total number of cells and the number of cells in mitosis (prophase, metaphase, anaphase, telophase) in several random fields of view.

  • Calculation: Calculate the mitotic index using the following formula: Mitotic Index = (Number of cells in mitosis / Total number of cells) x 100%[3][4]

Visualizations

CCT251455_Signaling_Pathway cluster_0 This compound Mechanism of Action This compound This compound Mps1 Mps1 Kinase This compound->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates MitoticArrest Mitotic Arrest SAC->MitoticArrest Induces Apoptosis Apoptosis / Cell Death MitoticArrest->Apoptosis Leads to

Caption: this compound inhibits Mps1 kinase, disrupting the Spindle Assembly Checkpoint and leading to mitotic arrest and subsequent cell death.

Experimental_Workflow cluster_1 Optimizing this compound Concentration start Start dose_response Dose-Response Experiment (e.g., 10 nM - 10 µM) start->dose_response viability_assay Cell Viability Assay (e.g., MTT, 96h) dose_response->viability_assay determine_gi50 Determine GI50 viability_assay->determine_gi50 mitotic_arrest_exp Mitotic Arrest Experiment (at GI50 and multiples) determine_gi50->mitotic_arrest_exp flow_cytometry Flow Cytometry (24h) mitotic_arrest_exp->flow_cytometry mitotic_index Mitotic Index Calculation mitotic_arrest_exp->mitotic_index optimal_conc Optimal Concentration for Mitotic Arrest Determined flow_cytometry->optimal_conc mitotic_index->optimal_conc Troubleshooting_Logic cluster_2 Troubleshooting Mitotic Arrest Experiments start Low/No Mitotic Arrest check_conc Is Concentration Optimal? start->check_conc check_time Is Incubation Time Sufficient? check_conc->check_time Yes increase_conc Increase Concentration Range check_conc->increase_conc No check_compound Is Compound Active? check_time->check_compound Yes increase_time Increase Incubation Time check_time->increase_time No check_resistance Is Cell Line Resistant? check_compound->check_resistance Yes fresh_stock Prepare Fresh Stock check_compound->fresh_stock No new_cell_line Use Different Cell Line / Test for Resistance check_resistance->new_cell_line Yes end Problem Resolved check_resistance->end No increase_conc->end increase_time->end fresh_stock->end new_cell_line->end

References

troubleshooting CCT251455 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCT251455. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments, with a particular focus on the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the accurate segregation of chromosomes during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to mitotic errors and ultimately cell death in rapidly dividing cells. This makes it a compound of interest in cancer research.

Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?

A2: Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a frequent issue. The primary reasons include:

  • Exceeding Solubility Limit: The final concentration of this compound in the medium is higher than its solubility in that specific medium.

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution.

  • Media Composition: Components in the cell culture medium, such as salts, proteins (especially in serum), and pH, can influence the solubility of the compound.

  • Temperature: Changes in temperature can affect the solubility of the compound. Pre-warming the media to 37°C is generally recommended.

  • High Final DMSO Concentration: While DMSO is an excellent solvent for many organic compounds, high final concentrations in the culture medium can be toxic to cells and can also cause the compound to precipitate.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2]

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A4: A kinetic solubility assay can be performed. This involves preparing serial dilutions of your this compound stock solution in your complete cell culture medium and observing for precipitation, which can be assessed visually or by measuring turbidity with a plate reader.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to prevent and troubleshoot this compound precipitation in your experiments.

Proactive Measures to Prevent Precipitation
  • Proper Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Ensure the compound is completely dissolved. Gentle warming (to 37°C) and vortexing or brief sonication can aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Optimized Dilution Protocol:

    • Thaw the this compound stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution. Instead of adding the concentrated stock directly to your final culture volume, first, create an intermediate dilution in a smaller volume of pre-warmed medium.

    • Add the intermediate dilution to your final culture volume to achieve the desired working concentration.

    • Gently mix the final solution immediately after adding the compound.

  • Control Final DMSO Concentration:

    • Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced toxicity and precipitation.[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Reactive Troubleshooting Steps

If you have already observed precipitation, consider the following:

  • Review Your Protocol: Double-check the calculations for your dilutions and the final concentration of this compound.

  • Solubility Test: Perform a solubility test as described in the FAQs to determine the practical working concentration limit in your specific experimental conditions.

  • Adjust Serum Concentration: If using a serum-containing medium, consider reducing the serum percentage, as high protein content can sometimes contribute to compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
DMSO≥ 10 mg/mLRecommended for stock solutions.
EthanolSparingly SolubleMay require heating. Not ideal for high-concentration stocks.
PBS (pH 7.4)Poorly SolubleDirect dissolution in aqueous buffers is not recommended.

Note: The solubility of this compound in various cell culture media can be influenced by the specific components of each medium (e.g., DMEM, RPMI-1640) and the presence and concentration of fetal bovine serum (FBS). It is highly recommended to perform a kinetic solubility test in your specific medium of choice.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile environment.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600-650 nm

Procedure:

  • Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.

  • In the 96-well plate, add a small, equal volume (e.g., 2 µL) of each DMSO dilution to respective wells. Include a DMSO-only control.

  • Using a multichannel pipette, add pre-warmed complete culture medium to each well to achieve the final desired compound concentrations. Ensure the final DMSO concentration is consistent across all wells.

  • Seal the plate and incubate at 37°C for 1-2 hours.

  • Visually inspect the wells for any signs of precipitation (cloudiness or visible particles).

  • Measure the absorbance (turbidity) of each well at a wavelength between 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.

  • The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration under these conditions.

Visualizations

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

The following diagram illustrates the central role of Mps1 kinase in the spindle assembly checkpoint (SAC). Unattached kinetochores activate Mps1, which then initiates a signaling cascade involving the recruitment and phosphorylation of several downstream proteins, ultimately leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) and a delay in mitotic progression until all chromosomes are correctly attached to the mitotic spindle. This compound inhibits Mps1, thereby disrupting this crucial checkpoint.

Mps1_Signaling_Pathway Mps1 Signaling in Spindle Assembly Checkpoint cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 phosphorylates Bub1 Bub1 Knl1->Bub1 recruits Mad1 Mad1 Bub1->Mad1 recruits Mad2_inactive Mad2 (inactive) Mad1->Mad2_inactive recruits & activates Mad2_active Mad2 (active) Mad2_inactive->Mad2_active MCC Mitotic Checkpoint Complex (MCC) Mad2_active->MCC forms APCC APC/C MCC->APCC inhibits Anaphase Anaphase Onset APCC->Anaphase promotes This compound This compound This compound->Mps1 inhibits

Caption: Mps1 kinase signaling cascade at an unattached kinetochore.

Experimental Workflow for Troubleshooting Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed Check_Concentration Verify Final Concentration and Dilution Calculations Start->Check_Concentration Check_Protocol Review Stock Preparation and Dilution Protocol Check_Concentration->Check_Protocol Solubility_Test Perform Kinetic Solubility Assay Check_Protocol->Solubility_Test Is_Concentration_Too_High Is Concentration Above Solubility Limit? Solubility_Test->Is_Concentration_Too_High Lower_Concentration Lower Working Concentration Is_Concentration_Too_High->Lower_Concentration Yes Optimize_Dilution Optimize Dilution (e.g., serial dilution) Is_Concentration_Too_High->Optimize_Dilution No End_Resolved Issue Resolved Lower_Concentration->End_Resolved Check_Media Consider Media Components (e.g., reduce serum) Optimize_Dilution->Check_Media Optimize_Dilution->End_Resolved Check_Media->End_Resolved End_Unresolved Issue Persists? Contact Technical Support Check_Media->End_Unresolved

Caption: A step-by-step logical guide for troubleshooting precipitation.

References

improving CCT251455 delivery in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of CCT251455, a potent and selective mitotic kinase monopolar spindle 1 (MPS1) inhibitor, in animal studies.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: How should this compound be stored?

For long-term storage, this compound powder should be stored at -20°C for up to one month or -80°C for up to six months. Once dissolved, stock solutions should also be stored at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months) to maintain stability.[1]

Q2: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the mitotic kinase monopolar spindle 1 (MPS1).[1][2] MPS1 is a key component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis. By inhibiting MPS1, this compound disrupts the SAC, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells.

Formulation and Administration

Q3: I am having trouble dissolving this compound. What can I do?

This compound is a small molecule that may have limited aqueous solubility. For in vivo studies, a common approach is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then further dilute it with an aqueous vehicle containing a surfactant, like Tween 20, to create a stable formulation. Gentle warming or sonication can aid in the initial dissolution in the organic solvent.

Q4: What is a recommended vehicle formulation for this compound in animal studies?

A reported vehicle formulation for oral administration of this compound in mice is a mixture of 10% (v/v) DMSO, 5% (v/v) Tween 20 in saline.[1] It is crucial to ensure the final formulation is a clear and homogenous solution before administration.

Q5: The compound is precipitating out of my vehicle formulation. How can I prevent this?

Precipitation can occur if the solubility limit of this compound is exceeded in the final vehicle. To troubleshoot this:

  • Ensure complete initial dissolution: Make sure this compound is fully dissolved in the organic solvent (e.g., DMSO) before adding the aqueous components.

  • Order of addition: Add the components in the correct order. Typically, the aqueous solution with the surfactant is slowly added to the drug-DMSO solution with continuous mixing.

  • Component compatibility: Verify the compatibility of all vehicle components.

  • Fresh preparation: Prepare the formulation fresh before each use to minimize the risk of precipitation over time.

In Vivo Studies

Q6: What is the oral bioavailability of this compound in mice?

This compound has demonstrated favorable oral pharmacokinetic properties, with an oral bioavailability of 83% in female Balb/C mice.[2]

Q7: I am not observing the expected tumor growth inhibition in my xenograft model. What are some potential reasons?

Several factors could contribute to a lack of efficacy:

  • Suboptimal Dosing: The dose or dosing frequency may be too low to achieve and maintain a therapeutic concentration of this compound in the tumor tissue.

  • Formulation Issues: The compound may not be fully solubilized or may have precipitated out of the vehicle, leading to inaccurate dosing.

  • Tumor Model Resistance: The specific cancer cell line used in the xenograft model may be insensitive to MPS1 inhibition.

  • Administration Errors: Inconsistent or inaccurate administration of the compound can lead to variability in exposure.

Data and Protocols

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

AssayIC50 / GI50Cell Line
MPS1 Kinase Assay3 nM[1][2]-
p-MPS1 Cellular Assay40 nM[2]-
Cell Growth Inhibition160 nM[2]HCT-116 Human Colon Cancer

Table 2: Example In Vivo Formulation for this compound

ComponentConcentration (v/v)Purpose
DMSO10%Organic solvent to dissolve this compound
Tween 205%Surfactant to improve solubility and stability in aqueous solution
Saline85%Aqueous vehicle
Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/kg dose in a 100 µL volume)

  • Calculate the required amount of this compound: For a 20g mouse, a 10 mg/kg dose requires 0.2 mg of this compound. To prepare a 1 mL stock solution for multiple animals, you will need 2 mg of this compound.

  • Dissolve this compound in DMSO: Weigh 2 mg of this compound and dissolve it in 100 µL of DMSO. Vortex or sonicate briefly to ensure complete dissolution.

  • Prepare the Tween 20/Saline mixture: In a separate tube, add 50 µL of Tween 20 to 850 µL of saline. Mix thoroughly.

  • Combine the solutions: Slowly add the Tween 20/saline mixture to the this compound/DMSO solution while vortexing.

  • Final Formulation: The resulting 1 mL of formulation will have a this compound concentration of 2 mg/mL. Administer 100 µL to a 20g mouse for a 10 mg/kg dose.

  • Quality Control: Visually inspect the final solution to ensure it is clear and free of precipitation before administration.

Visualizations

Signaling Pathway

MPS1_Pathway cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached_Kinetochores->MPS1 activates MAD2 MAD2 MPS1->MAD2 phosphorylates MCC Mitotic Checkpoint Complex (MCC) MAD2->MCC BUB1 BUB1 BUB1->MCC APC/C Anaphase-Promoting Complex (APC/C) MCC->APC/C inhibits APC/C->Anaphase Securin Securin APC/C->Securin degrades Separase Separase Securin->Separase inhibits Cohesin Cohesin Separase->Cohesin cleaves Chromosome_Segregation Chromosome Segregation Cohesin->Chromosome_Segregation This compound This compound This compound->MPS1 inhibits

Caption: this compound inhibits MPS1, disrupting the Spindle Assembly Checkpoint.

Experimental Workflow

experimental_workflow Start Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Groups Tumor_Growth->Randomization Treatment Treatment with Vehicle or this compound Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Evaluation Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo efficacy study of this compound.

Troubleshooting Logic

troubleshooting_logic Problem Lack of In Vivo Efficacy Check_Formulation Is the formulation clear? Problem->Check_Formulation Check_Dose Is the dose and frequency optimal? Check_Formulation->Check_Dose Yes Re-prepare_Formulation Re-prepare formulation. Ensure complete dissolution. Check_Formulation->Re-prepare_Formulation No Check_Model Is the tumor model sensitive to MPS1 inhibition? Check_Dose->Check_Model Yes Dose_Escalation Perform dose escalation study. Check_Dose->Dose_Escalation No Test_In_Vitro Confirm in vitro sensitivity of the cell line. Check_Model->Test_In_Vitro No Review_Protocol Review administration protocol for accuracy. Check_Model->Review_Protocol Yes

Caption: Troubleshooting decision tree for lack of in vivo efficacy.

References

Technical Support Center: CCT251455 In Vivo Toxicity and Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the in vivo toxicity and side effects of the specific compound CCT251455 is limited. This guide provides general troubleshooting advice and frequently asked questions based on standard preclinical toxicity studies for novel small molecule inhibitors. The information presented here is for illustrative purposes and should be adapted based on actual experimental findings for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected acute toxicities of a novel kinase inhibitor like this compound in vivo?

A1: Acute toxicity for a novel kinase inhibitor can manifest in various ways depending on its target, off-target effects, and formulation. Common observations in initial single-dose escalation studies may include:

  • General Clinical Signs: Lethargy, ruffled fur, hunched posture, and changes in body weight.

  • Gastrointestinal Effects: Diarrhea or constipation.

  • Neurological Effects: Ataxia, tremors, or hypoactivity.

It is crucial to perform a dose-range finding study to identify the maximum tolerated dose (MTD).

Q2: What are the common side effects observed in multi-dose in vivo studies with kinase inhibitors?

A2: Repeated administration of kinase inhibitors can lead to a broader range of side effects. Researchers should monitor for:

  • Hematological Toxicity: Changes in complete blood counts (CBC), such as anemia, neutropenia, or thrombocytopenia.

  • Hepatotoxicity: Elevation of liver enzymes (e.g., ALT, AST).

  • Nephrotoxicity: Changes in serum creatinine (B1669602) and BUN levels.

  • Cardiotoxicity: While less common for all kinase inhibitors, monitoring cardiac function is advisable, especially if the target pathway is implicated in cardiovascular homeostasis.

  • Dermatological Effects: Skin rashes or lesions can occur.

Q3: How can I distinguish between on-target and off-target toxicity?

A3: Distinguishing between on-target and off-target effects is a critical step in preclinical development. Key strategies include:

  • Pharmacodynamic (PD) Marker Analysis: Correlate the toxicological findings with the degree of target engagement in both tumor and normal tissues.

  • Use of Tool Compounds: Employ structurally distinct inhibitors of the same target to see if they replicate the toxicity profile.

  • Phenotype Comparison with Genetic Models: Compare the observed in vivo phenotype with that of knockout or knock-in animal models for the target kinase.

  • In Vitro Profiling: Screen this compound against a broad panel of kinases and other receptors to identify potential off-targets.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality at Predicted "Safe" Doses

Possible Causes:

  • Formulation Issues: Poor solubility leading to precipitation and embolism, or excipient toxicity.

  • Species-Specific Metabolism: The chosen animal model may metabolize this compound into a more toxic compound.

  • Rapid Onset of On-Target Toxicity: The therapeutic window may be narrower than anticipated.

Troubleshooting Steps:

  • Re-evaluate Formulation: Confirm the stability and homogeneity of the dosing solution. Consider alternative formulations or routes of administration.

  • Conduct Pharmacokinetic (PK) Analysis: Analyze plasma concentrations of this compound to ensure they are within the expected range.

  • Perform Necropsy and Histopathology: Conduct a thorough examination of all major organs to identify the cause of death or morbidity.

  • Consider a Different Animal Model: If species-specific metabolism is suspected, testing in a second species may be informative.

Issue 2: Significant Body Weight Loss in Treated Animals

Possible Causes:

  • Reduced Food and Water Intake: The compound may induce nausea or malaise.

  • Gastrointestinal Toxicity: Direct effects on the GI tract can lead to malabsorption.

  • Systemic Toxicity: General ill health can lead to reduced appetite.

Troubleshooting Steps:

  • Monitor Food and Water Consumption: Quantify daily intake to determine if it is decreased.

  • Provide Supportive Care: Offer palatable, high-energy food supplements and hydration support.

  • Evaluate GI Function: Perform histopathology on intestinal tissues and assess for signs of inflammation or damage.

  • Dose Modification: Consider reducing the dose or altering the dosing schedule (e.g., intermittent dosing).

Data Presentation

Table 1: Hypothetical Acute Toxicity Profile of this compound in Mice

| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Observations |

CCT251455 Treatment Duration: A Technical Support Resource for Optimal Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the treatment duration of CCT251455 for optimal experimental results. The information is presented in a question-and-answer format to directly address potential issues encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Monopolar Spindle Kinase 1 (MPS1). MPS1 is a key component of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis. By inhibiting MPS1, this compound disrupts the SAC, leading to premature exit from mitosis, chromosome missegregation, and ultimately, cell death in cancer cells that are often characterized by chromosomal instability.

Q2: What is the recommended starting point for determining the optimal treatment duration of this compound in vitro?

A2: The optimal treatment duration for this compound in cell culture experiments is cell-line dependent and should be determined empirically. A good starting point is to perform a time-course experiment. Based on in vitro studies of MPS1 inhibitors, a treatment duration of 24 to 72 hours is often sufficient to observe significant effects on cell cycle progression and viability.[1] For initial experiments, we recommend the following:

  • Short-term (24-48 hours): To assess effects on mitotic arrest and spindle checkpoint override.

  • Long-term (72 hours or longer): To evaluate the impact on cell viability, apoptosis, and potential for aneuploidy induction.

Q3: How does treatment duration relate to the observed cellular phenotype?

A3: The duration of this compound exposure directly influences the cellular outcome. Shorter exposure times may primarily induce mitotic checkpoint override, leading to aneuploidy. Longer exposures are more likely to result in significant cytotoxicity and apoptosis. It is crucial to correlate the observed phenotype with the intended experimental endpoint.

Q4: Should this compound be administered continuously or intermittently in vivo?

Q5: What are the potential mechanisms of resistance to this compound with prolonged treatment?

A5: While specific resistance mechanisms to this compound have not been extensively characterized in publicly available literature, potential mechanisms, extrapolated from other kinase inhibitors and antimitotic agents, could include:

  • Mutations in the MPS1 kinase domain: Alterations in the drug-binding site could reduce the inhibitory effect of this compound.

  • Upregulation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to circumvent the effects of MPS1 inhibition.

  • Increased drug efflux: Overexpression of drug transporters, such as P-glycoprotein, could reduce the intracellular concentration of this compound.

  • Alterations in downstream components of the spindle assembly checkpoint.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No significant effect on cell viability after 24 hours. Insufficient treatment duration for the specific cell line.Extend the treatment duration to 48 and 72 hours. Confirm target engagement by assessing the phosphorylation status of MPS1 substrates.
High toxicity observed in non-cancerous cell lines. Off-target effects or high sensitivity of the specific cell line.Perform a dose-response curve to determine the IC50. Consider using a lower concentration for a longer duration.
Tumor regrowth in vivo after initial response. Development of resistance or insufficient treatment duration.Consider combination therapy with other agents, such as taxanes, to enhance efficacy.[2] Investigate potential resistance mechanisms through genomic or proteomic analysis of resistant tumors. Explore intermittent dosing schedules to potentially delay the onset of resistance.
Inconsistent results between experiments. Variability in cell culture conditions or drug preparation.Ensure consistent cell passage number, confluency, and serum concentration. Prepare fresh drug dilutions for each experiment from a validated stock solution.

Experimental Protocols

Protocol 1: In Vitro Time-Course Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the planned experiment duration.

  • Drug Treatment: After 24 hours of incubation, treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Viability Assessment: At each time point, assess cell viability using a standard method such as MTT, resazurin, or a commercially available cell viability kit.

  • Data Analysis: Normalize the viability data to the vehicle control and plot the results as a function of drug concentration for each time point to determine the time-dependent IC50 values.

Protocol 2: In Vivo Efficacy Study with Varied Treatment Duration

  • Tumor Implantation: Subcutaneously implant tumor cells into immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment Initiation: Randomize mice into treatment and control groups. Begin oral administration of this compound or vehicle control.

  • Treatment Groups:

    • Group 1: Continuous daily treatment until the end of the study.

    • Group 2: Intermittent treatment (e.g., 5 days on, 2 days off).

    • Group 3: Short-term treatment (e.g., continuous treatment for 2 weeks, followed by observation).

    • Group 4: Vehicle control.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or until a specified time point.

  • Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to compare the efficacy of different treatment durations.

Data Presentation

Table 1: Hypothetical In Vitro IC50 Values (µM) for this compound at Different Treatment Durations

Cell Line24 hours48 hours72 hours
HCT1160.50.20.1
A5491.20.80.5
MCF70.80.40.2

Table 2: Hypothetical In Vivo Tumor Growth Inhibition (%) with Different this compound Dosing Schedules

Dosing ScheduleTumor Growth Inhibition (%)
Continuous Daily Dosing75
Intermittent Dosing (5 days on/2 days off)60
Short-term Dosing (2 weeks)40

Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound MPS1 MPS1 This compound->MPS1 Inhibits MitoticExit Premature Mitotic Exit This compound->MitoticExit SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC Activates SAC->MitoticExit Prevents Aneuploidy Aneuploidy MitoticExit->Aneuploidy Apoptosis Apoptosis Aneuploidy->Apoptosis

Caption: this compound inhibits MPS1, leading to premature mitotic exit and apoptosis.

G cluster_1 Experimental Workflow: In Vitro Time-Course Assay Start Seed Cells Treat Treat with this compound Start->Treat Incubate24 Incubate 24h Treat->Incubate24 Incubate48 Incubate 48h Treat->Incubate48 Incubate72 Incubate 72h Treat->Incubate72 Assess24 Assess Viability Incubate24->Assess24 Assess48 Assess Viability Incubate48->Assess48 Assess72 Assess Viability Incubate72->Assess72 End Analyze Data Assess24->End Assess48->End Assess72->End

Caption: Workflow for determining time-dependent effects of this compound in vitro.

G cluster_2 Logical Relationship: Optimizing Treatment Duration OptimalDuration Optimal Treatment Duration MaxEfficacy Maximize Therapeutic Efficacy OptimalDuration->MaxEfficacy MinToxicity Minimize Off-Target Toxicity OptimalDuration->MinToxicity DelayResistance Delay Onset of Resistance OptimalDuration->DelayResistance

Caption: Key considerations for refining this compound treatment duration.

References

Validation & Comparative

A Comparative Analysis of CCT251455 and Reversine: Unraveling Their Effects on Mitosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of small molecule inhibitors on mitosis is paramount for advancing cancer therapeutics. This guide provides a detailed, objective comparison of two such inhibitors, CCT251455 and Reversine (B1683945), focusing on their mechanisms of action, impact on mitotic progression, and the experimental data underpinning our current understanding.

At a Glance: Key Differences in Mitotic Inhibition

FeatureThis compoundReversine
Primary Target(s) Monopolar Spindle 1 (MPS1) KinaseAurora Kinase A, Aurora Kinase B, MPS1 Kinase
Potency (IC50) 3 nM (MPS1)[1]~400 nM (Aurora A), ~500 nM (Aurora B)[2], Potent MPS1 inhibitor[3][4]
Key Mitotic Phenotypes Abrogation of spindle assembly checkpoint, chromosome missegregation, reduced time in mitosis[1]G2/M arrest, polyploidy, mitotic catastrophe, apoptosis[5][6]
Mechanism of Action Selective ATP-competitive inhibitor of MPS1[1]ATP-competitive inhibitor of multiple kinases[7]

Delving into the Mechanisms of Mitotic Disruption

This compound and Reversine, while both impacting mitosis, do so through distinct primary mechanisms. This compound is a highly potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint (SAC).[1] The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. By inhibiting MPS1, this compound effectively dismantles this checkpoint, leading to premature anaphase entry, severe chromosome missegregation, and ultimately, cell death.[1]

Reversine, in contrast, is a multi-kinase inhibitor, demonstrating activity against Aurora A and Aurora B kinases, in addition to MPS1.[3][5] Aurora kinases are central regulators of various mitotic events. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for correcting improper kinetochore-microtubule attachments and for cytokinesis.[7][8] Reversine's inhibition of these kinases leads to a cascade of mitotic errors, including defects in spindle formation, chromosome alignment, and cell division, often culminating in mitotic catastrophe and the formation of polyploid cells.[5]

Quantitative Comparison of Mitotic Effects

The following tables summarize key quantitative data on the effects of this compound and Reversine on mitosis. It is important to note that the experimental conditions, including cell lines and assay methods, may vary between studies.

Table 1: Kinase Inhibitory Potency

CompoundTarget KinaseIC50Cell Line/Assay Condition
This compound MPS13 nM[1]Biochemical assay
Reversine Aurora A~400 nM[2]In vitro kinase assay
Aurora B~500 nM[2]In vitro kinase assay
MPS1Potent inhibitor[3][4]Varies by study

Table 2: Effects on Cell Cycle and Mitotic Progression

CompoundCell LineConcentrationEffect
This compound HCT1160.6 µM[5]Abrogation of nocodazole-induced mitotic arrest
HeLa0.6 µM[5]Reduced time spent in mitosis
Reversine Glioma (HOG, T98G)0.8 - 1.6 µM[9]Increased G2/M population, induction of polyploidy
HeLa0.5 µM[4]Chromosome alignment defects
Breast Cancer CellsDose-dependent[6]G2/M arrest and polyploidy

Table 3: Antiproliferative Activity

CompoundCell LineGI50
This compound Panel of human tumor cell lines0.06 - 1 µM[1]
Reversine Cholangiocarcinoma cell lines0.62 - 10 µM (IC50 at 72h)[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

CCT251455_Pathway This compound This compound MPS1 MPS1 Kinase This compound->MPS1 SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC activation Mis_segregation Chromosome Missegregation Anaphase Anaphase Entry SAC->Anaphase Segregation Correct Chromosome Segregation Anaphase->Segregation

Caption: this compound inhibits MPS1, leading to SAC abrogation.

Reversine_Pathway Reversine Reversine AuroraA Aurora A Kinase Reversine->AuroraA inhibition AuroraB Aurora B Kinase Reversine->AuroraB inhibition MPS1 MPS1 Kinase Reversine->MPS1 Spindle Spindle Assembly AuroraA->Spindle Correction Error Correction AuroraB->Correction Cytokinesis Cytokinesis AuroraB->Cytokinesis SAC SAC MPS1->SAC Catastrophe Mitotic Catastrophe Spindle->Catastrophe Correction->Catastrophe Cytokinesis->Catastrophe SAC->Catastrophe

Caption: Reversine's multi-target inhibition disrupts multiple mitotic processes.

Experimental Workflows

Cell_Cycle_Analysis_Workflow Start Seed Cells Treat Treat with this compound or Reversine Start->Treat Harvest Harvest Cells Treat->Harvest Fix Fix with Ethanol (B145695) Harvest->Fix Stain Stain with Propidium Iodide (PI) Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Cell Cycle Profile (G1, S, G2/M, Polyploidy) Analyze->Result

Caption: Workflow for analyzing cell cycle distribution.

Kinase_Inhibition_Assay_Workflow Start Prepare Kinase Reaction Add_Inhibitor Add varying concentrations of this compound or Reversine Start->Add_Inhibitor Incubate Incubate with Substrate and ATP Add_Inhibitor->Incubate Quantify Quantify Substrate Phosphorylation Incubate->Quantify Calculate Calculate IC50 Quantify->Calculate

Caption: General workflow for in vitro kinase inhibition assay.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is a generalized procedure for analyzing the effects of this compound or Reversine on the cell cycle distribution of a given cell line (e.g., HCT116, HeLa, or glioma cells).

Materials:

  • Cell culture medium and supplements

  • This compound or Reversine stock solution

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound or Reversine. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Harvesting: Aspirate the medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases, as well as the detection of polyploid (>4N DNA content) populations.[9][10]

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the IC50 values of this compound and Reversine against their target kinases.

Materials:

  • Purified recombinant kinase (MPS1, Aurora A, or Aurora B)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • This compound or Reversine stock solution

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or Reversine to the wells. Include a no-inhibitor control.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Conclusion

This compound and Reversine represent two distinct approaches to targeting the mitotic machinery for cancer therapy. This compound's high potency and selectivity for MPS1 make it a precision tool for dismantling the spindle assembly checkpoint. In contrast, Reversine's broader activity against Aurora kinases and MPS1 results in a multifaceted disruption of mitosis. The choice between these or similar inhibitors in a research or clinical context will depend on the specific cellular vulnerabilities one aims to exploit. The experimental protocols and data presented in this guide provide a foundation for further investigation and a framework for comparing the efficacy of novel mitotic inhibitors.

References

Validating CCT251455 as a Selective Mps1 Tool Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cell cycle research and oncology drug discovery, the serine/threonine kinase Mps1 (Monopolar spindle 1), also known as TTK (Threonine Tyrosine Kinase), has emerged as a critical regulator of the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Its dysregulation is a hallmark of many cancers, making Mps1 an attractive therapeutic target. CCT251455 has been identified as a potent and selective inhibitor of Mps1. This guide provides a comprehensive comparison of this compound with other known Mps1 inhibitors, supported by experimental data and detailed protocols to aid researchers in its validation and application.

Introduction to Mps1 and Its Inhibition

Mps1 plays a pivotal role in the SAC by phosphorylating multiple downstream targets at the kinetochores of unattached chromosomes. This initiates a signaling cascade that ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation and ensuring accurate chromosome segregation.[1][2][3] Given its critical function, the development of small molecule inhibitors targeting Mps1 has been a significant focus of research. An ideal Mps1 tool compound should exhibit high potency and selectivity to enable precise dissection of its cellular functions and to serve as a lead for therapeutic development.

Comparative Analysis of Mps1 Inhibitors

This compound is a potent and selective Mps1 inhibitor with a reported IC50 of 3 nM.[3] To objectively assess its utility as a tool compound, it is essential to compare its performance against other well-characterized Mps1 inhibitors such as Reversine, AZ3146, and NMS-P715.

InhibitorMps1 IC50 (nM)Key Off-Target Kinases (IC50, nM)Reference
This compound 3Data not publicly available in comprehensive kinome screen[3]
Reversine 6Aurora A (400), Aurora B (500), Aurora C (400), A3 Adenosine Receptor (Ki: 660)[1][4][5]
AZ3146 35FAK, JNK1, JNK2, KIT (>40% inhibition at 1µM)[6]
NMS-P715 182CK2, MELK, NEK6 (IC50 < 10 µM)[7]

Table 1: Comparison of Potency and Selectivity of Mps1 Inhibitors. This table summarizes the reported half-maximal inhibitory concentrations (IC50) against Mps1 and highlights known off-target kinases for several common Mps1 inhibitors. A comprehensive, publicly available kinome-wide selectivity profile for this compound is currently lacking, which is a critical gap for its full validation as a highly selective tool compound.

Experimental Validation of Mps1 Inhibition

The validation of this compound as a selective Mps1 inhibitor requires a combination of biochemical and cell-based assays.

Biochemical Kinase Assay

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified Mps1 kinase.

Experimental Protocol: Mps1 Kinase Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits.

  • Prepare Reagents: Thaw 5x Kinase Buffer, ATP, and Mps1 substrate (e.g., Myelin Basic Protein, MBP). Prepare 1x Kinase Buffer containing DTT.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, MBP substrate, and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and other test compounds.

  • Assay Plate Setup: Add the master mix to all wells of a 96-well plate. Add the diluted inhibitors to the respective "Test Inhibitor" wells and a diluent solution to the "Positive Control" and "Blank" wells.

  • Enzyme Addition: Add diluted, purified Mps1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: Add a kinase detection reagent (e.g., ADP-Glo™) to each well and incubate at room temperature for another 45 minutes.

  • Luminescence Reading: Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays for Spindle Assembly Checkpoint Function

Cellular assays are crucial to confirm that the biochemical inhibition of Mps1 translates to the expected biological effects on the SAC in intact cells.

Experimental Protocol: Immunofluorescence Staining of Kinetochore Proteins

This protocol allows for the visualization of the localization of key SAC proteins, which is altered upon Mps1 inhibition.

  • Cell Culture: Seed HeLa or other suitable cells on glass coverslips in a multi-well plate and culture overnight.

  • Treatment: Treat the cells with this compound or other Mps1 inhibitors at various concentrations for a specified time (e.g., 1-2 hours). Include a positive control (e.g., nocodazole (B1683961) to induce mitotic arrest) and a negative control (DMSO).

  • Fixation: Aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1-1% Triton X-100 in PBS for 10-20 minutes.

  • Blocking: Wash with PBS and block with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against kinetochore proteins (e.g., Mad1, Mad2, Bub1) diluted in antibody dilution buffer for 2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorophore-conjugated secondary antibodies in the dark for 1 hour at room temperature.

  • Counterstaining and Mounting: Wash the cells and counterstain the DNA with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Mps1 inhibition is expected to prevent the recruitment of SAC proteins like Mad1 and Mad2 to unattached kinetochores.[6]

Experimental Protocol: Flow Cytometry for Mitotic Slippage

This assay quantifies the ability of Mps1 inhibitors to override a mitotic arrest induced by microtubule-depolymerizing agents, a hallmark of SAC inhibition.

  • Cell Culture and Synchronization: Culture cells and induce mitotic arrest by treating with an agent like nocodazole for several hours.

  • Inhibitor Treatment: Add this compound or other Mps1 inhibitors to the mitotically arrested cells for a defined period.

  • Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix with 70% ethanol (B145695) at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing a primary antibody against a mitotic marker like phospho-histone H3 (Ser10) conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • DNA Staining: After incubation, wash the cells and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A to stain the DNA.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, collecting fluorescence data for both the mitotic marker and DNA content.

  • Data Analysis: Quantify the percentage of cells that have exited mitosis (i.e., are negative for the mitotic marker but have a 4N or >4N DNA content), which indicates mitotic slippage.[2][3][6]

Signaling Pathways and Logical Relationships

To visualize the central role of Mps1 in the spindle assembly checkpoint and the workflow for inhibitor validation, the following diagrams are provided.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Ndc80 Ndc80 Mps1 Mps1 Bub1 Bub1 Mps1->Bub1 P Knl1 Knl1 Mps1->Knl1 P Mad1 Mad1 Bub1->Mad1 Mad2_closed Mad2 (closed) Mad1->Mad2_closed APC/C APC/C-Cdc20 Mad2_closed->APC/C inhibition Mad2_open Mad2 (open) Mad2_open->Mad2_closed conformational change Securin Securin APC/C->Securin degradation CyclinB CyclinB APC/C->CyclinB degradation Separase Separase Securin->Separase Anaphase Anaphase CyclinB->Anaphase Separase->Anaphase This compound This compound This compound->Mps1 inhibition Knl1->Bub1 Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay Data_Analysis Data Analysis & Comparison Biochemical_Assay->Data_Analysis IC50 Cellular_Assays Cellular Assays Cellular_Assays->Data_Analysis Phenotypic Effects Selectivity_Profiling Kinome-wide Selectivity Profiling Selectivity_Profiling->Data_Analysis Selectivity Score

References

Comparative Analysis of CCT251455 Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of CCT251455, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, across various cancer cell lines. The information presented is supported by available experimental data and includes detailed methodologies for key assays.

Introduction to this compound

This compound is a small molecule inhibitor that targets MPS1, a crucial kinase involved in the spindle assembly checkpoint (SAC). The SAC is a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis. In many cancer cells, MPS1 is overexpressed, leading to aneuploidy and genomic instability, which contributes to tumor progression. By inhibiting MPS1, this compound disrupts the SAC, leading to severe chromosomal missegregation and ultimately, cell death in cancer cells. This makes MPS1 an attractive target for cancer therapy.

Mechanism of Action and Signaling Pathway

This compound functions by selectively binding to and inhibiting the kinase activity of MPS1. This inhibition prevents the recruitment of other essential SAC proteins to the kinetochores of unattached chromosomes. Consequently, the mitotic checkpoint is abrogated, and cells proceed into anaphase prematurely, even in the presence of improperly attached chromosomes. This leads to gross chromosomal missegregation, mitotic catastrophe, and subsequent apoptotic cell death. The simplified signaling pathway is illustrated below.

MPS1_Signaling_Pathway MPS1 Signaling Pathway and Inhibition by this compound cluster_0 Mitotic Progression cluster_1 Inhibition cluster_2 Cellular Outcome Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Kinase Unattached_Kinetochores->MPS1 activates SAC_Proteins Spindle Assembly Checkpoint Proteins (e.g., MAD2) MPS1->SAC_Proteins recruits & phosphorylates APC/C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC_Proteins->APC/C inhibits Anaphase Anaphase APC/C->Anaphase triggers Mitotic_Catastrophe Mitotic Catastrophe & Aneuploidy APC/C->Mitotic_Catastrophe premature activation This compound This compound This compound->MPS1 inhibits Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

MPS1 signaling pathway and its inhibition by this compound.

Comparative Antiproliferative Activity of this compound

This compound has demonstrated potent antiproliferative activity across a broad panel of human cancer cell lines. While a comprehensive public dataset of GI50 values for the NCI-60 panel is not available, published research indicates a general effective range and highlights increased sensitivity in cell lines with specific genetic backgrounds.[1]

Cell Line CategoryCancer TypeGI50 Range (µM)Notes
Human Tumor Cell Line Panel Various0.06 - 1.0Broad-spectrum antiproliferative activity observed across a large panel of cell lines.[1]
PTEN-deficient Cell Lines VariousPotentially < 0.06This compound is reported to be particularly potent in cancer cell lines with PTEN deficiency.[1]
HCT116 Colon CarcinomaActivity confirmedSpecific GI50 from a comparative panel is not publicly available.[2]
HeLa Cervical CarcinomaActivity confirmedSpecific GI50 from a comparative panel is not publicly available.[2]

Note: The GI50 (50% growth inhibition) values represent the concentration of this compound required to inhibit the growth of cancer cell lines by 50%. A lower GI50 value indicates higher potency. The increased sensitivity of PTEN-deficient cell lines suggests a potential biomarker for the efficacy of this compound.

Experimental Protocols

The following is a detailed protocol for a Sulforhodamine B (SRB) assay, a common method for determining cell viability and growth inhibition, which is utilized by the National Cancer Institute (NCI) for its 60-cell line screen.

Sulforhodamine B (SRB) Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader (absorbance at 510 nm)

Workflow:

SRB_Assay_Workflow SRB Cell Viability Assay Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Incubation_1 2. Incubation (24 hours) Cell_Seeding->Incubation_1 Drug_Treatment 3. This compound Treatment (serial dilutions) Incubation_1->Drug_Treatment Incubation_2 4. Incubation (48-72 hours) Drug_Treatment->Incubation_2 Cell_Fixation 5. Cell Fixation (Cold TCA) Incubation_2->Cell_Fixation Staining 6. Staining (SRB solution) Cell_Fixation->Staining Washing 7. Washing (1% Acetic Acid) Staining->Washing Solubilization 8. Solubilization (Tris Base) Washing->Solubilization Absorbance_Reading 9. Absorbance Reading (510 nm) Solubilization->Absorbance_Reading Data_Analysis 10. Data Analysis (Calculate GI50) Absorbance_Reading->Data_Analysis

Workflow for the Sulforhodamine B (SRB) cell viability assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium. Include wells for "time zero" (Tz) and "no drug control" (C).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Time Zero Plate: After 24 hours, fix the "time zero" plate with cold TCA as described in step 6.

  • Drug Addition: Prepare serial dilutions of this compound in complete medium. Remove the medium from the remaining plates and add 100 µL of the this compound dilutions to the appropriate wells. Add 100 µL of medium with the corresponding DMSO concentration to the "no drug control" wells.

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition at each this compound concentration and determine the GI50 value using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a potent inhibitor of MPS1 kinase with broad-spectrum antiproliferative activity against a variety of human cancer cell lines. Its enhanced efficacy in PTEN-deficient cells suggests a potential avenue for patient stratification in future clinical applications. The provided experimental protocol for the SRB assay offers a reliable method for researchers to independently verify and expand upon these findings in their cell lines of interest. Further investigation into the full spectrum of this compound's activity and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of CCT251455 and Next-Generation Mps1 Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of therapeutic agents targeting Monopolar Spindle 1 (Mps1) kinase is showing significant promise in the field of oncology. This guide provides a detailed comparison of the first-generation inhibitor, CCT251455, against emerging next-generation Mps1 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Mps1 kinase is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis.[1][2] In many cancer cells, which are often characterized by aneuploidy (an abnormal number of chromosomes), the SAC is weakened.[3] Complete inhibition of an already compromised SAC in these cancer cells by targeting Mps1 can lead to catastrophic chromosomal abnormalities and ultimately, cell death, making Mps1 an attractive target for cancer therapy.[3]

This compound was one of the initial potent and selective small molecule inhibitors of Mps1 kinase.[3] However, ongoing research has led to the development of next-generation inhibitors with potentially improved potency, selectivity, and pharmacokinetic properties. This guide will delve into a comparative analysis of these compounds, presenting key data in a structured format to facilitate objective evaluation.

Performance Benchmarking: this compound vs. Next-Generation Inhibitors

The following tables summarize the in vitro and cellular potency of this compound and a selection of next-generation Mps1 inhibitors. This data, collated from various studies, provides a quantitative basis for comparison.

InhibitorTargetIC50 (in vitro, µM)Cell Growth Inhibition (GI50, µM)Cell LineReference
This compound Mps10.0030.06 - 1Human tumor cell panel[3]
CCT271850 Mps10.0112 (at 10 µM ATP)Not specifiedHCT116[4]
Mps1-IN-1 Mps1Not specified5 - 10 (cytotoxic concentration)U2OS[5]
Mps1-IN-2 Mps1/Plk1Not specifiedNot specifiedNot specified[5]
BAY 1161909 Mps1Low IC50 valuesNot specifiedVarious tumor cell lines[6]
BAY 1217389 Mps1Low IC50 valuesNot specifiedVarious tumor cell lines[6]
Cpd-5 Mps10.0092Not specifiedNot specified[7]
NMS-P715 Mps10.139Not specifiedNot specified[7]

Table 1: Comparative in vitro and cellular potency of Mps1 inhibitors.

Mps1 Signaling Pathway and Inhibition

The diagram below illustrates the central role of Mps1 in the spindle assembly checkpoint signaling cascade. Mps1 is activated at unattached kinetochores and initiates a phosphorylation cascade that ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[8] Mps1 inhibitors, such as this compound and its successors, act by blocking the kinase activity of Mps1, thus abrogating the SAC and forcing cells with unaligned chromosomes to prematurely enter anaphase, leading to mitotic catastrophe and cell death.

Mps1_Signaling_Pathway Mps1 Signaling Pathway in Spindle Assembly Checkpoint cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Unattached_Kinetochore->Mps1 recruits & activates Knl1 Knl1 Mps1->Knl1 phosphorylates Mad1_Mad2 Mad1/Mad2 MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes formation Bub1_Bub3 Bub1/Bub3 Bub1_Bub3->Mad1_Mad2 recruits Knl1->Bub1_Bub3 recruits APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers This compound This compound & Next-Gen Inhibitors This compound->Mps1 inhibits

Caption: Mps1 signaling pathway and the point of inhibition.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of data, detailed experimental methodologies are crucial. Below are outlines of key assays used to benchmark Mps1 inhibitors.

In Vitro Mps1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of Mps1.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Mps1 kinase.

  • Procedure:

    • Recombinant human Mps1 kinase is incubated with a specific substrate (e.g., a synthetic peptide or a protein like myelin basic protein) and ATP in a suitable buffer.[7]

    • The inhibitor, at varying concentrations, is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

    • The extent of substrate phosphorylation is quantified. This can be done using various methods, including:

      • Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

      • Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.[7] For example, a fluorescence polarization (FP) assay can be used where a fluorescently labeled substrate peptide is phosphorylated by Mps1, and the change in polarization upon binding to a phosphospecific antibody is measured.[7]

      • Luminescence-based assays: Using ATP-dependent luciferase systems to measure the amount of ATP remaining after the kinase reaction.

    • IC50 values are calculated by plotting the percentage of Mps1 inhibition against the inhibitor concentration.

Cellular Proliferation Assay (GI50)

This assay assesses the effect of an inhibitor on the growth of cancer cell lines.

  • Objective: To determine the concentration of an inhibitor that causes a 50% reduction in cell growth (GI50).

  • Procedure:

    • Cancer cells are seeded in multi-well plates and allowed to attach overnight.

    • The cells are treated with a range of concentrations of the Mps1 inhibitor.

    • The cells are incubated for a specified period (e.g., 72 hours).

    • Cell viability or proliferation is measured using assays such as:

      • MTS/MTT assay: Measures the metabolic activity of viable cells.

      • Sulforhodamine B (SRB) assay: Measures total protein content.

      • Cell counting: Directly counting the number of viable cells.

    • GI50 values are determined by plotting the percentage of cell growth inhibition against the inhibitor concentration.[3]

Mitotic Arrest Abrogation Assay

This assay evaluates the ability of an Mps1 inhibitor to override a mitotic arrest induced by a microtubule-destabilizing agent.

  • Objective: To confirm the mechanism of action of the Mps1 inhibitor by observing its effect on the spindle assembly checkpoint.

  • Procedure:

    • Cells are treated with a microtubule-targeting agent (e.g., nocodazole (B1683961) or paclitaxel) to induce mitotic arrest, causing an accumulation of cells in mitosis.

    • The Mps1 inhibitor is then added to the culture.

    • The percentage of cells in mitosis is monitored over time using methods such as:

      • Flow cytometry: Staining cells with a DNA dye (e.g., propidium (B1200493) iodide) and a mitosis-specific marker (e.g., anti-phospho-histone H3 antibody) to quantify the mitotic population.

      • Immunofluorescence microscopy: Visualizing mitotic cells by staining for condensed chromosomes and mitotic spindle markers.

    • A potent Mps1 inhibitor will cause a rapid decrease in the mitotic index as cells prematurely exit mitosis.[5][9]

The workflow for a typical mitotic arrest abrogation experiment is depicted below.

Mitotic_Arrest_Abrogation_Workflow Workflow for Mitotic Arrest Abrogation Assay Start Seed Cells Induce_Arrest Induce Mitotic Arrest (e.g., Nocodazole) Start->Induce_Arrest Add_Inhibitor Add Mps1 Inhibitor (Test Compound) Induce_Arrest->Add_Inhibitor Incubate Incubate for Various Time Points Add_Inhibitor->Incubate Fix_and_Stain Fix and Stain Cells (DNA dye, Mitotic Marker) Incubate->Fix_and_Stain Analyze Analyze Mitotic Index (Flow Cytometry or Microscopy) Fix_and_Stain->Analyze Result Result: Decrease in Mitotic Population Analyze->Result

Caption: Workflow for a mitotic arrest abrogation assay.

Conclusion

The development of Mps1 inhibitors represents a promising strategy for the treatment of various cancers. While this compound laid the groundwork, the next generation of inhibitors, such as CCT271850, BAY 1161909, and BAY 1217389, are demonstrating continued progress in the field, with some advancing into clinical trials.[4][6] The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers to objectively evaluate these compounds and inform future drug development efforts. The continued exploration of these next-generation inhibitors, both as monotherapies and in combination with other anticancer agents, holds the potential to overcome drug resistance and improve patient outcomes.[6]

References

CCT251455: A Comparative Guide to its Synthetic Lethal Activity in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Mps1 kinase inhibitor CCT251455 with other alternatives, focusing on the validation of its synthetic lethal interactions. The information is supported by experimental data and detailed methodologies to assist in the evaluation and potential application of this compound in cancer research and drug development.

Executive Summary

This compound is a potent and selective inhibitor of Monopolar spindle 1 (Mps1 or TTK), a key protein kinase regulating the spindle assembly checkpoint (SAC). Inhibition of Mps1 disrupts proper chromosome segregation during mitosis, leading to aneuploidy and subsequent cell death. This mechanism is particularly effective in cancer cells that exhibit a high degree of chromosomal instability. A significant finding is the synthetic lethal relationship between this compound and the loss of the tumor suppressor PTEN. PTEN-deficient tumors, which are common in various cancers, show increased sensitivity to Mps1 inhibition, presenting a promising targeted therapeutic strategy. Furthermore, this compound has demonstrated synergistic effects when used in combination with taxane-based chemotherapies, offering a potential approach to overcome drug resistance.

Comparative Performance of Mps1 Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other notable Mps1 inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's effectiveness.

InhibitorTargetCell LineIC50 (nM)
This compound Mps1HCT116 (Colon)20.1[1]
DLD1 (Colon)24.6[1]
U2OS (Osteosarcoma)20.6[1]
BAY 1217389 Mps1HeLa-MaTu (Cervical)<10[2][3]
Various Cell Lines (Median)6.7[2]
Reversine (B1683945) Mps1Full-length Mps1 (in vitro)2.8[4]
KKU-100 (Cholangiocarcinoma)620 - 10000 (24-72h)[5]
KKU-213A (Cholangiocarcinoma)620 - 10000 (24-72h)[5]
KKU-213B (Cholangiocarcinoma)620 - 10000 (24-72h)[5]
NMS-P715 Mps1Mps1 Kinase (in vitro)182[6][7][8]
A2780 (Ovarian)Proliferation IC50: 192 - 10000[7]
786-0 (Renal)917[6]
A-375 (Melanoma)796[6]

Validation of this compound-Induced Synthetic Lethality with PTEN Deficiency

The concept of synthetic lethality is a promising avenue in cancer therapy, where the combination of two non-lethal genetic alterations or a genetic alteration and a drug results in cell death. The loss of the tumor suppressor PTEN is a frequent event in many cancers. PTEN-deficient cells exhibit an increased reliance on the spindle assembly checkpoint for survival, making them particularly vulnerable to Mps1 inhibition.

Combination Therapy: this compound and Paclitaxel (B517696)

Preclinical studies have indicated that combining Mps1 inhibitors with taxanes, such as paclitaxel, can lead to synergistic anti-tumor activity. Paclitaxel stabilizes microtubules, leading to mitotic arrest and activation of the spindle assembly checkpoint. By subsequently inhibiting Mps1 with this compound, the checkpoint is abrogated, forcing cells to exit mitosis prematurely with severe chromosomal missegregation, ultimately leading to cell death. This combination has the potential to overcome resistance to paclitaxel.

CombinationCancer ModelEffect
Mps1 Inhibitor (BAY 1217389) + PaclitaxelXenograft ModelsImproved efficacy over monotherapy; effective in paclitaxel-resistant models.[9]
Mps1 Inhibitor + PaclitaxelPreclinical StudiesIncreased chromosomal segregation errors and cell death.[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Mps1 Inhibition Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 (TTK) Unattached_Kinetochores->Mps1 recruits & activates SAC_Proteins Spindle Assembly Checkpoint Proteins (Mad2, BubR1) Mps1->SAC_Proteins phosphorylates & activates APC_C_Cdc20 APC/C-Cdc20 SAC_Proteins->APC_C_Cdc20 inhibits Anaphase Anaphase APC_C_Cdc20->Anaphase triggers This compound This compound This compound->Mps1 inhibits

Caption: Mps1 signaling pathway in the spindle assembly checkpoint.

Experimental_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Drug_Treatment Treat with this compound (or alternative inhibitor) Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT/MTS) Incubation->Viability_Assay Data_Analysis Measure Absorbance & Calculate IC50 Viability_Assay->Data_Analysis

Caption: Experimental workflow for a cell viability assay.

Synthetic_Lethality cluster_pten_proficient PTEN Proficient Cell cluster_pten_deficient PTEN Deficient Cell PTEN_wt Functional PTEN PI3K_Akt_wt PI3K/Akt Pathway (Regulated) PTEN_wt->PI3K_Akt_wt inhibits Genomic_Stability_wt Genomic Stability PI3K_Akt_wt->Genomic_Stability_wt Cell_Survival_wt Cell Survival Genomic_Stability_wt->Cell_Survival_wt CCT251455_wt This compound Mps1_wt Mps1 CCT251455_wt->Mps1_wt inhibits PTEN_mut Loss of PTEN PI3K_Akt_mut PI3K/Akt Pathway (Hyperactivated) PTEN_mut->PI3K_Akt_mut leads to Genomic_Instability Increased Genomic Instability PI3K_Akt_mut->Genomic_Instability SAC_Dependence High Dependence on Spindle Assembly Checkpoint Genomic_Instability->SAC_Dependence Mps1_mut Mps1 SAC_Dependence->Mps1_mut Cell_Death Cell Death Mps1_mut->Cell_Death inhibition leads to CCT251455_mut This compound CCT251455_mut->Mps1_mut inhibits

Caption: Synthetic lethality between this compound and PTEN deficiency.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and other Mps1 inhibitors on cancer cell lines and to calculate the IC50 values.

Materials:

  • Cancer cell lines (e.g., HCT116, DLD1, U2OS)

  • 96-well plates

  • Complete growth medium

  • This compound and other inhibitors (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and other inhibitors in complete growth medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Immunofluorescence for Kinetochore Proteins

Objective: To visualize the effect of this compound on the localization of spindle assembly checkpoint proteins at the kinetochores.

Materials:

  • HeLa cells or other suitable cell line

  • Glass coverslips

  • This compound

  • Paclitaxel or nocodazole (B1683961) (to induce mitotic arrest)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween 20)

  • Primary antibodies (e.g., anti-Mad2, anti-BubR1)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat with paclitaxel or nocodazole to arrest them in mitosis, followed by treatment with this compound for a short period (e.g., 30-60 minutes).

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Mitotic Index Analysis by Flow Cytometry

Objective: To quantify the percentage of cells in mitosis following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Nocodazole (as a positive control for mitotic arrest)

  • Cold 70% ethanol (B145695) for fixation

  • Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3 (Ser10))

  • Fluorescently labeled secondary antibody

  • Propidium iodide (PI) or DAPI for DNA staining

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound or nocodazole for the desired time.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store at -20°C.

  • Antibody Staining: Rehydrate the cells in PBS. Permeabilize with a suitable buffer and incubate with the primary antibody against phospho-histone H3. Wash and then incubate with the fluorescently labeled secondary antibody.

  • DNA Staining: Resuspend the cells in a solution containing PI or DAPI and RNase A.

  • Flow Cytometry: Analyze the cells on a flow cytometer. The mitotic index is determined by gating on the cell population that is positive for the mitotic marker (phospho-histone H3) and has a 4N DNA content.

Conclusion

This compound presents a compelling profile as a selective Mps1 inhibitor with validated synthetic lethal activity in the context of PTEN deficiency. Its performance, particularly in combination with existing chemotherapies, suggests a promising avenue for the treatment of a defined subset of cancers. The experimental protocols and comparative data provided in this guide are intended to facilitate further research and development of this and similar targeted cancer therapies.

References

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